4-Pyridineethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWBSELKNDFNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202920 | |
| Record name | 4-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-38-7 | |
| Record name | 4-Pyridineethanethioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRIDINEETHANETHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Pyridineethanethioamide chemical structure elucidation
An In-Depth Technical Guide to the Chemical Structure Elucidation of 4-Pyridineethanethioamide
Abstract
The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern drug discovery and development. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of this compound, a heterocyclic thioamide of interest. Moving beyond a simple recitation of techniques, we will delve into the strategic application and synergistic interpretation of data from mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray diffraction. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating analytical workflow.
Introduction: The Significance of Heterocyclic Thioamides
Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1][2][3] The pyridine ring, a six-membered aromatic heterocycle, is a particularly prevalent scaffold in medicinal chemistry. Concurrently, the thioamide group (C=S)NH₂, an isostere of the amide bond, has garnered significant attention for its unique chemical properties and potential to modulate biological activity.[4][5] this compound (Molecular Formula: C₇H₈N₂S, Molar Mass: 152.22 g/mol ) merges these two important functional groups, making its precise structural confirmation a critical prerequisite for any further investigation into its biological or material properties.[6][7]
This guide outlines a comprehensive strategy to confirm the identity and connectivity of this compound, demonstrating how orthogonal analytical techniques are integrated to build an unassailable structural argument.
Foundational Analysis: Molecular Formula and Functional Groups
The initial phase of elucidation focuses on establishing the fundamental building blocks of the molecule: its elemental composition and the key functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first and most crucial question is "What is the molecular formula?". While low-resolution mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass to several decimal places. This precision allows for the calculation of a unique elemental composition, effectively distinguishing between isobars (molecules with the same nominal mass but different formulas). For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.
-
Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
-
-
Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the possible elemental formulas within a 5 ppm mass tolerance window.
Data Presentation: HRMS Results
| Parameter | Observed Value | Theoretical Value (C₇H₉N₂S⁺) | Mass Error (ppm) |
| [M+H]⁺ Ion | 153.0484 m/z | 153.0486 m/z | -1.3 |
The observed exact mass is in excellent agreement with the theoretical mass for the protonated form of C₇H₈N₂S, confirming the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, we expect to see characteristic bands for the N-H bonds of the primary thioamide, the C-H bonds of the aromatic pyridine ring and the aliphatic ethyl linker, C=N and C=C bonds within the pyridine ring, and the distinctive C=S bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum and ratio it against the background. Identify and assign the major absorption bands.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H stretching (primary thioamide) |
| ~3050 | Medium-Weak | Aromatic C-H stretching (pyridine ring) |
| ~2950 | Medium-Weak | Aliphatic C-H stretching (CH₂ group) |
| ~1600, ~1500 | Strong, Sharp | C=C and C=N ring stretching (pyridine)[8] |
| ~1415 | Medium | C-N stretching / N-H bending (thioamide II band) |
| ~1100-1250 | Medium-Strong | C=S stretching (thioamide I band)[9] |
The presence of these characteristic bands provides strong, corroborating evidence for the pyridine and primary thioamide functionalities suggested by the molecular formula.
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and constitution of an organic molecule in solution. A suite of 1D and 2D NMR experiments is employed to create a self-validating map of the molecule's structure.
Trustworthiness: The core principle here is cross-validation. A hypothesis generated from the ¹H NMR spectrum (e.g., the presence of a -CH₂- group next to a pyridine ring) must be confirmed by the ¹³C spectrum and definitively proven by 2D correlation experiments like HSQC and HMBC.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for thioamides to ensure the exchangeable NH₂ protons are clearly visible.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire the following spectra:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: The Atomic Census
The 1D proton and carbon spectra provide the first detailed look at the chemical environment of each unique hydrogen and carbon atom.
Data Presentation: ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| H-2, H-6 | ~8.50 | d | 2H | Pyridine α-H | C-4 | ~148.0 | Pyridine γ-C |
| H-3, H-5 | ~7.30 | d | 2H | Pyridine β-H | C-2, C-6 | ~150.0 | Pyridine α-C |
| H-7 | ~3.80 | s | 2H | -CH₂- | C-3, C-5 | ~124.0 | Pyridine β-C |
| H-thioamide | ~9.50, ~9.20 | br s | 2H | -C(S)NH₂ | C-7 | ~45.0 | -CH₂- |
| C-8 | ~200.0 | C=S |
Note: Chemical shifts are representative and based on analogous structures.[10][11]
Expertise & Experience: The pyridine ring protons display a classic AA'BB' system: two signals, each integrating to 2H, with doublet multiplicity. The downfield shift (~8.50 ppm) is characteristic of protons alpha to the electronegative nitrogen atom. The thioamide NH₂ protons appear as two distinct broad singlets due to hindered rotation around the C-N bond, a hallmark of thioamides. In the ¹³C spectrum, the most notable signal is the thio-carbonyl carbon (C=S) at an extremely downfield shift of ~200.0 ppm, which is a definitive indicator of this functional group.
2D NMR: Assembling the Puzzle
2D NMR experiments reveal through-bond correlations, allowing us to connect the individual atoms identified in the 1D spectra into a complete molecular structure.
dot
Caption: NMR workflow for structural elucidation.
-
HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached carbon. This experiment would show a cross-peak connecting the proton signal at ~3.80 ppm (H-7) to the carbon signal at ~45.0 ppm (C-7), confirming the -CH₂- group. Similarly, it would link the pyridine proton signals to their respective carbon signals.
-
HMBC Analysis: The Key to Connectivity: The HMBC experiment is the most critical for piecing together the molecular fragments. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.
struct [label=<
| H | H | |||||||
| |/ | |/ | |||||||
| N | -- | C | -- | C | -- | CH₂ | -- | C(=S)NH₂ |
| / \ | \ // | / \ | | | | | ||||
| C | -- | C | -- | N | (H-7) | (C-8) | ||
| | | | | | | |||||||
| H | H |
H7_node [label="H-7 (~3.80 ppm)", pos="4,0.5!", fontcolor="#34A853"]; C4_node [label="C-4", pos="2,0.8!", fontcolor="#4285F4"]; C35_node [label="C-3/5", pos="2.5,0!", fontcolor="#4285F4"]; C8_node [label="C-8 (~200.0 ppm)", pos="5.5,0!", fontcolor="#FBBC05"];
H7_node -> C4_node [label="³J"]; H7_node -> C35_node [label="²J"]; H7_node -> C8_node [label="²J"]; }
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An In-depth Technical Guide to 4-Pyridineethanethioamide (CAS 5451-38-7): Properties, Synthesis, and Potential Applications for the Research Scientist
This guide provides a comprehensive technical overview of 4-Pyridineethanethioamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific biological data on this compound is limited in publicly accessible literature, this document synthesizes its known chemical properties with established principles of thioamide and pyridine chemistry to offer insights into its potential synthesis, mechanisms of action, and applications.
Core Molecular Attributes of this compound
This compound is a pyridine derivative characterized by an ethanethioamide group at the 4-position. The presence of the thioamide functional group, a bioisostere of the amide group, and the pyridine ring, a common scaffold in pharmaceuticals, suggests potential for biological activity.
Table 1: Physicochemical and Structural Properties[1][2]
| Property | Value | Source |
| CAS Number | 5451-38-7 | FDA Global Substance Registration System (GSRS) |
| Molecular Formula | C₇H₈N₂S | PubChem |
| Molecular Weight | 152.22 g/mol | PubChem |
| IUPAC Name | 2-(pyridin-4-yl)ethanethioamide | PubChem |
| SMILES | C1=CN=CC=C1CC(=S)N | PubChem |
| InChIKey | YDWBSELKNDFNQZ-UHFFFAOYSA-N | PubChem |
| XLogP3 | -0.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.24 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.24 |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(pyridin-4-yl)acetamide
-
Oxidation of 4-Picoline: 4-Picoline can be oxidized to isonicotinic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a refluxing aqueous solution.[2]
-
Formation of Isonicotinoyl Chloride: Isonicotinic acid is then converted to its more reactive acid chloride derivative, isonicotinoyl chloride, by reacting it with thionyl chloride (SOCl₂).
-
Amidation: The resulting isonicotinoyl chloride is carefully reacted with an excess of aqueous ammonia to yield 2-(pyridin-4-yl)acetamide.
Step 2: Thionation to this compound
-
Reaction Setup: The synthesized 2-(pyridin-4-yl)acetamide is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Thionating Agent: Lawesson's reagent is a common and effective thionating agent for converting amides to thioamides.[1] It is added portion-wise to the stirred solution of the amide.
-
Reaction and Workup: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Potential Biological Activity and Mechanism of Action: An Extrapolative Analysis
The biological potential of this compound can be inferred from the known activities of its core functional groups: the pyridine ring and the thioamide moiety.
The Role of the Pyridine Nucleus
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. Pyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6]
The Thioamide Functional Group: A Bioactive Moiety
Thioamides are known to be biologically active, with some, like ethionamide, being used as second-line treatments for tuberculosis.[7][8] The proposed mechanism of action for ethionamide involves its enzymatic activation within mycobacteria to form a covalent adduct with NAD (nicotinamide adenine dinucleotide). This adduct then inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis.[7][8]
Hypothesized Mechanism of Action for this compound
Given its structural similarity to other thioamide drugs, it is plausible that this compound could act as a pro-drug, requiring metabolic activation. A potential mechanism could involve the inhibition of key enzymes in pathogenic organisms.
Caption: Hypothesized pro-drug activation and mechanism of action for this compound.
Potential Applications in Drug Discovery and Development
Based on the analysis of its structural components, this compound could be a valuable lead compound for the development of novel therapeutics in several areas:
-
Antimicrobial Agents: The combination of a pyridine ring and a thioamide group suggests potential antibacterial and antifungal activity.[3][5] Further investigation into its efficacy against various pathogenic strains, including drug-resistant variants, is warranted.
-
Antitubercular Agents: Drawing parallels with ethionamide, this compound could be explored for its activity against Mycobacterium tuberculosis.[7][8]
-
Anti-inflammatory Agents: Isonicotinic acid derivatives have been reported to possess anti-inflammatory properties.[9] this compound could be investigated for its potential to modulate inflammatory pathways.
Safety and Handling Considerations
While specific toxicity data for this compound is not available, general precautions for handling pyridine derivatives and thioamides should be observed. Pyridine-containing compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10][11][12]
General Laboratory Safety Practices:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) for any related or precursor compounds for more detailed handling information.[10][11][12]
Future Research Directions
To fully elucidate the potential of this compound, the following areas of research are recommended:
-
Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
-
In Vitro Biological Screening: The compound should be screened against a panel of clinically relevant bacteria, fungi, and viruses to determine its antimicrobial spectrum.
-
Mechanism of Action Studies: If biological activity is confirmed, further studies should be conducted to identify its molecular target(s) and elucidate its mechanism of action.
-
Toxicity Profiling: A comprehensive toxicological assessment is necessary to determine the compound's safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound can provide valuable insights into the structural requirements for its biological activity and guide the design of more potent and selective compounds.
Conclusion
This compound (CAS 5451-38-7) represents an under-explored molecule with significant potential for drug discovery. Its structural features, combining a pyridine core with a thioamide functional group, suggest a range of possible biological activities. While further experimental validation is required, this technical guide provides a solid foundation for researchers to begin their investigation into this promising compound.
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An In-depth Technical Guide to 4-Pyridineethanethioamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridineethanethioamide, a heterocyclic thioamide, presents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. Its structural architecture, combining a pyridine ring with a thioamide functional group, suggests a potential for diverse biological activities. This guide provides a comprehensive overview of its fundamental chemical properties, a plausible synthetic route, and an exploration of its potential as a therapeutic agent, grounded in the established bioactivities of related compounds.
Core Molecular Profile
The foundational attributes of this compound are summarized below, providing a clear quantitative and structural identity for the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | [1][2] |
| Molecular Weight | 152.22 g/mol | [1][2] |
| IUPAC Name | 2-pyridin-4-ylethanethioamide | [2] |
| CAS Number | 5451-38-7 | [1][2] |
| Synonyms | 4-Pyridineacetamide, thio-; Thio-4-pyridineacetamide; 4-Pyridylthioacetamide | [1][2] |
The achiral nature of this compound simplifies stereochemical considerations in its synthesis and biological evaluation.[1]
Synthesis of this compound
The synthesis of thioamides from their corresponding amides is a well-established transformation in organic chemistry. A common and effective method involves the use of a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. A proposed synthetic pathway for this compound is outlined below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-pyridineacetamide.
Materials:
-
4-Pyridineacetamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pyridineacetamide (1 equivalent) in anhydrous toluene.
-
Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble by-products.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Applications in Drug Development
The pyridine ring is a common motif in a vast array of biologically active compounds and approved drugs.[3] Thioamides are also known to exhibit a range of pharmacological activities, most notably as antitubercular and antileprosy agents.[4] The combination of these two pharmacophores in this compound suggests a promising starting point for drug discovery efforts.
Antimicrobial Potential
Thioamide drugs like ethionamide and prothionamide are prodrugs that are activated within mycobacteria to form an adduct with NAD, which in turn inhibits the enzyme InhA, a crucial component of the fatty acid synthesis pathway.[4] This mechanism is a validated target for antitubercular drug development. It is plausible that this compound could be investigated for similar antimicrobial properties, potentially acting as a novel InhA inhibitor or targeting other essential bacterial pathways.
Caption: Hypothetical activation and mechanism of action for this compound.
Physicochemical Properties (Computed)
While experimental data is limited, computational models provide valuable insights into the physicochemical properties of this compound.
| Property | Predicted Value | Source |
| LogP | -0.1 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Molar Refractivity | 71 ų | [2] |
| Topological Polar Surface Area | 119 Ų | [2] |
These computed properties suggest that this compound has good aqueous solubility and the potential for good membrane permeability, desirable characteristics for a drug candidate.
Conclusion
This compound is a molecule with a well-defined chemical identity and significant potential for further investigation in the field of drug development. Its synthesis is achievable through established chemical transformations, and its structural features suggest a promising avenue for the discovery of novel antimicrobial agents. This guide provides a foundational understanding of this compound, intended to catalyze further research into its synthesis, characterization, and biological evaluation.
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An In-Depth Technical Guide to the Nomenclature and Synonyms of 4-Pyridineethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Structure
4-Pyridineethanethioamide is a sulfur-containing organic compound featuring a pyridine ring. As a bifunctional molecule, its thioamide group and pyridine nitrogen offer sites for chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. Precise identification is paramount for reproducibility in synthesis, biological assays, and regulatory submissions. This guide elucidates its systematic naming conventions and catalogs its various identifiers.
The primary structure consists of a pyridine ring substituted at the 4-position with an ethanethioamide group.
Caption: Chemical structure of this compound.
Systematic IUPAC Nomenclature
The authoritative name for a chemical compound is provided by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for this compound is 2-(pyridin-4-yl)ethanethioamide [1].
Deconstruction of the IUPAC Name:
This systematic name is derived by identifying the principal functional group and the parent structure.
-
Principal Functional Group: The thioamide group (-C(=S)NH₂) is the highest priority functional group in the molecule.
-
Parent Chain: The longest carbon chain containing the principal group has two carbon atoms, making it an "ethane" derivative. The presence of the thioamide functional group modifies this to "ethanethioamide".
-
Substituent: The ethanethioamide chain is attached to a pyridine ring.
-
Locants:
-
The ethanethioamide is numbered starting from the carbon of the thioamide group (C1). The pyridine ring is therefore attached at the C2 position, hence "2-(...)".
-
The pyridine ring is numbered starting from the nitrogen atom as 1. The ethanethioamide group is attached at the 4-position of the ring, hence "pyridin-4-yl".
-
Combining these elements results in the systematic name: 2-(pyridin-4-yl)ethanethioamide .
Caption: IUPAC naming process for 2-(pyridin-4-yl)ethanethioamide.
Synonyms and Common Identifiers
In literature, databases, and commercial catalogs, a compound is often referred to by various names and codes. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.
Common Synonyms:
-
This compound : A widely used and accepted systematic name[1][2].
-
4-Pyridylthioacetamide : This synonym uses the common name "pyridyl" for the pyridine substituent[1][2].
-
2-(4-pyridyl)thioacetamide : Similar to the above, specifying the locant on the pyridine ring[1].
-
Thio-4-pyridineacetamide : This name treats the sulfur as a replacement for the oxygen in the corresponding acetamide[1].
-
4-Pyridineacetamide, thio- : A variation of the previous synonym, often found in older literature or specific databases[1][2].
Designation Codes:
-
NSC-18380 : An identifier from the National Cancer Institute's Developmental Therapeutics Program (DTP)[1][2].
Data and Identifier Summary
For unambiguous identification in a laboratory or computational setting, standardized chemical identifiers are essential. The following table consolidates the key identifiers for this compound.
| Identifier Type | Value | Authoritative Source |
| IUPAC Name | 2-pyridin-4-ylethanethioamide | PubChem[1] |
| CAS Number | 5451-38-7 | Global Substance Registration System (GSRS)[2], PubChem[1] |
| Molecular Formula | C₇H₈N₂S | GSRS[2], PubChem[1] |
| Molecular Weight | 152.22 g/mol | GSRS[2], PubChem[1] |
| PubChem CID | 3034092 | PubChem[1] |
| FDA UNII | B3IZ0TJC7Q | GSRS[2], PubChem[1] |
| DSSTox ID | DTXSID40202920 | PubChem[1] |
| InChI | InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | PubChem[1] |
| InChIKey | YDWBSELKNDFNQZ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CN=CC=C1CC(=S)N | PubChem[1] |
Conclusion
Accurate and consistent chemical nomenclature is the foundation of scientific communication. For the compound with CAS number 5451-38-7, the preferred IUPAC name is 2-(pyridin-4-yl)ethanethioamide . Researchers and developers should prioritize the use of this systematic name and the associated CAS number or PubChem CID in publications, patents, and internal documentation. Awareness of common synonyms like "this compound" and "4-Pyridylthioacetamide" is vital for conducting exhaustive searches of existing literature and chemical inventories. This guide serves as a definitive reference to ensure such clarity and precision.
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Unlocking the Therapeutic Potential of 4-Pyridineethanethioamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Art of Prospecting in Drug Discovery
In the vast landscape of chemical entities, the journey from a simple structure to a life-changing therapeutic is one of both rigorous scientific inquiry and informed intuition. This guide is dedicated to the latter—the process of identifying and evaluating the potential of a lesser-studied molecule based on the established biological roles of its constituent parts. Here, we turn our scientific lens to 4-Pyridineethanethioamide, a compound at the intersection of two pharmacologically significant moieties: the versatile pyridine ring and the functionally rich thioamide group. While direct, extensive research on this specific molecule is nascent, a wealth of data on related structures provides a compelling roadmap for its potential biological activities. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a structured approach to exploring the therapeutic promise of this compound. We will delve into the scientific rationale for its potential activities, provide detailed experimental protocols for its evaluation, and present a vision for its future in medicinal chemistry.
Molecular Architecture: A Fusion of Proven Pharmacophores
This compound (C₇H₈N₂S) is a small molecule characterized by a pyridine ring linked to an ethanethioamide group at the 4-position.[1][2] This seemingly simple arrangement is, in fact, a strategic combination of two powerful pharmacophores.
-
The Pyridine Nucleus: A cornerstone in medicinal chemistry, the pyridine ring is a nitrogen-containing heterocycle present in numerous natural products and pharmaceuticals.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6][7]
-
The Thioamide Functional Group: As a bioisostere of the amide bond, the thioamide group offers unique physicochemical properties that can enhance a molecule's therapeutic profile.[8][9] Thioamides are integral to several clinically significant drugs and are recognized for their roles as prodrugs, hydrogen sulfide (H₂S) donors, and metal chelators.[8][10] Their pharmacological activities span anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[8]
The amalgamation of these two moieties in this compound suggests a high probability of multifaceted biological activity, making it a compelling candidate for further investigation.
Potential Biological Activities and Investigative Protocols
Based on the established pharmacology of pyridine and thioamide derivatives, we can hypothesize several key biological activities for this compound. This section will explore these potential activities and provide detailed protocols for their experimental validation.
Antimicrobial and Antitubercular Activity
Scientific Rationale: The pyridine nucleus is a common feature in many antimicrobial agents.[5][6] Furthermore, the thioamide group is the cornerstone of the antitubercular drug ethionamide, which, after metabolic activation, inhibits the enoyl-ACP reductase InhA, an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[11][12] The structural similarity of this compound to ethionamide makes it a prime candidate for investigation as an antitubercular agent.
Experimental Workflow: Antimicrobial Screening and MIC Determination
Caption: Workflow for antimicrobial and antitubercular screening of this compound.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Use standard reference strains such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028). For antitubercular testing, use Mycobacterium tuberculosis H37Rv.
-
Media: Use Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, and Middlebrook 7H9 broth supplemented with OADC for M. tuberculosis.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth.
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and fungi, and 1 x 10⁵ CFU/mL for M. tuberculosis.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24-48 hours for bacteria and fungi, and for 7-14 days for M. tuberculosis.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Expected MIC Values
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | Experimental Value | Ciprofloxacin: Value |
| E. coli | Experimental Value | Ciprofloxacin: Value |
| C. albicans | Experimental Value | Fluconazole: Value |
| M. tuberculosis | Experimental Value | Isoniazid: Value |
Anticancer Activity
Scientific Rationale: Pyridine derivatives have been widely investigated for their potential as anticancer agents.[3][4] Additionally, the thioamide moiety can contribute to anticancer activity through various mechanisms, including metal chelation and the induction of oxidative stress in cancer cells.[8][10]
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for assessing the in vitro anticancer activity of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and A549 (lung), along with a non-cancerous cell line like HEK293 for assessing selectivity.
-
Cell Culture: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Expected IC₅₀ Values
| Cell Line | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | Experimental Value | Doxorubicin: Value |
| HCT-116 | Experimental Value | Doxorubicin: Value |
| A549 | Experimental Value | Doxorubicin: Value |
| HEK293 | Experimental Value | Doxorubicin: Value |
Anti-inflammatory Activity (as a Potential H₂S Donor)
Scientific Rationale: Thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors.[8] H₂S is an endogenous gasotransmitter with known anti-inflammatory properties.[8] This suggests that this compound could exert anti-inflammatory effects.
Experimental Workflow: Evaluation of Anti-inflammatory Potential
Caption: Workflow for assessing the H₂S-donating and anti-inflammatory properties of this compound.
Detailed Protocol: Measurement of Nitric Oxide Production in Macrophages
-
Cell Line: Use the murine macrophage cell line RAW 264.7.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.
Data Presentation: Expected Inhibition of NO Production
| Compound Concentration (µM) | Nitric Oxide Production (% of LPS control) |
| 0 (LPS only) | 100% |
| 1 | Experimental Value |
| 10 | Experimental Value |
| 50 | Experimental Value |
| 100 | Experimental Value |
Future Directions and Concluding Remarks
The exploratory framework outlined in this guide provides a solid foundation for elucidating the biological activity of this compound. Positive results in any of the proposed assays would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models.
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Unraveling the Enigma: A Mechanistic Hypothesis for 4-Pyridineethanethioamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridineethanethioamide is a molecule of interest owing to its structural similarity to a class of compounds with known biological activities. The presence of both a pyridine ring and a thioamide functional group suggests a potential for diverse molecular interactions within a biological system. This guide puts forth a detailed, albeit hypothetical, mechanism of action for this compound, drawing parallels from established knowledge of related chemical entities. We postulate that this compound functions as a modulator of cellular signaling pathways through the inhibition of specific metalloenzymes, proposing a roadmap for its experimental validation.
Introduction: The Therapeutic Potential of Pyridine-Based Thioamides
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When coupled with a thioamide group, a functional group known for its potent metal-chelating and nucleophilic properties, the resulting molecule, this compound, presents a compelling case for investigation as a bioactive agent. Thioamide-containing drugs, such as ethionamide, are known to be pro-drugs that, upon activation, inhibit crucial enzymatic pathways in pathogens like Mycobacterium tuberculosis.[2][3] While the specific biological profile of this compound remains largely unexplored, its chemical architecture provides a foundation for postulating a mechanism of action centered on enzyme inhibition.
Core Hypothesis: this compound as a Metalloenzyme Inhibitor
We hypothesize that the primary mechanism of action of this compound involves the inhibition of a class of metalloenzymes, potentially zinc-dependent matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). This hypothesis is predicated on the following rationale:
-
The Thioamide Moiety as a Zinc-Binding Group: The thioamide group is a potent zinc-binding group. The sulfur atom, being a soft base, can form strong coordinate bonds with the zinc ion, a borderline Lewis acid, often found in the active site of these enzymes. This interaction is anticipated to be a key driver of inhibitory activity.
-
The Pyridine Ring as a Scaffolding and Selectivity Element: The pyridine ring can serve as a rigid scaffold, orienting the thioamide group for optimal interaction with the enzyme's active site. Furthermore, substitutions on the pyridine ring could be explored to enhance binding affinity and selectivity for specific enzyme isoforms.
-
Precedent in Structurally Related Compounds: Numerous pyridine-based compounds have been investigated as inhibitors of MMPs and HDACs, demonstrating the viability of this scaffold for targeting these enzyme families.
This proposed mechanism suggests that this compound could modulate cellular processes regulated by these enzymes, such as extracellular matrix remodeling, cell signaling, and gene expression.
Proposed Signaling Pathway and Molecular Interactions
Our hypothetical model envisions this compound entering the cell and localizing to compartments where target metalloenzymes are active. The inhibitory action would disrupt the downstream signaling cascade, leading to a measurable biological effect.
Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
The hypothesis presented in this guide provides a rational starting point for the investigation of this compound's mechanism of action. By systematically following the proposed experimental workflow, researchers can validate or refute the role of this compound as a metalloenzyme inhibitor. Positive findings would not only elucidate the molecular basis of its activity but also open avenues for its development as a potential therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, ultimately leading to the design of novel drug candidates with improved pharmacological profiles.
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Slominska, E. M., et al. (2017). Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. The International Journal of Biochemistry & Cell Biology, 88, 143-152. [Link]
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Abdel-Gawad, H., et al. (2020). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]
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El-Gendy, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3647. [Link]
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Garcia, G. E., et al. (1993). Reactivation by Imidazo-Pyridinium Oximes of Acetylcholinesterase Inhibited by Organophosphates. A Study With an Immobilized Enzyme Method. International Journal of Pharmaceutics, 97(1-3), 213-219. [Link]
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Rehman, A. U., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure, 1265, 133423. [Link]
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An In-depth Technical Guide to the Investigational Pharmacology of 4-Pyridineethanethioamide
Abstract
This technical guide provides a comprehensive overview of the potential pharmacology of 4-Pyridineethanethioamide, a molecule of interest within the broader class of pyridine derivatives. Due to a notable absence of direct research on this specific compound, this document synthesizes information from structurally related molecules, including pyridine analogues and thioamides, to construct a predictive pharmacological profile. We will explore postulations regarding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic applications, alongside a discussion of possible toxicological concerns. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and framework for future empirical investigation into this compound.
Introduction: The Therapeutic Potential of Pyridine-Based Compounds
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs with diverse therapeutic applications. Derivatives of pyridine have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antiviral, antifungal, and antimicrobial effects.[1][2] The inclusion of a thioamide group introduces further potential for novel biological interactions. Thioamide-containing drugs, for instance, are clinically effective in the treatment of mycobacterial infections.[3][4]
This compound (Figure 1) combines these two key structural motifs. While direct pharmacological studies on this compound are not extensively available in the current literature, its chemical architecture suggests a potential for interesting and therapeutically relevant biological activity. This guide will, therefore, extrapolate from the known pharmacology of related pyridine and thioamide compounds to build a hypothetical but scientifically grounded profile for this compound.
Figure 1: Chemical Structure of this compound
| Identifier | Value |
| IUPAC Name | 2-(pyridin-4-yl)ethanethioamide |
| Molecular Formula | C7H8N2S |
| Molecular Weight | 152.22 g/mol |
| CAS Number | 5451-38-7 |
Data sourced from PubChem.[5]
Postulated Mechanism of Action
The mechanism of action of this compound is currently unelucidated. However, based on its structural components, several plausible pathways can be hypothesized.
Anti-inflammatory and Analgesic Pathways
Derivatives of pyridine-4-one are known to act as iron chelators and exhibit anti-inflammatory and analgesic properties.[1][2] It is theorized that their anti-inflammatory effect may be linked to the chelation of iron, which is a necessary cofactor for cyclooxygenase (COX) and lipoxygenase enzymes, key players in the inflammatory cascade.[2] The pyridine ring in this compound could potentially confer similar iron-chelating capabilities.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism via iron chelation.
Antimicrobial Action: A Thioamide Prodrug Hypothesis
Thioamide drugs like ethionamide are prodrugs that are activated by mycobacterial enzymes.[3][4] This activation leads to the formation of a covalent adduct with NAD (nicotinamide adenine dinucleotide), which then potently inhibits InhA, an enoyl-ACP reductase essential for mycolic acid synthesis in the bacterial cell wall.[3][4] It is plausible that this compound could act as a substrate for similar enzymatic activation in susceptible microbial species, leading to antimicrobial activity.
Hypothetical Antimicrobial Prodrug Activation Workflow
Caption: Postulated bioactivation pathway for antimicrobial activity.
Predictive Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been experimentally determined. The following are predictions based on related compounds.
| Pharmacokinetic Parameter | Predicted Property | Rationale based on Analogous Compounds |
| Absorption | Moderate to high oral bioavailability. | Many pyridine derivatives exhibit good gastrointestinal absorption.[6] |
| Distribution | Wide distribution into tissues. | The lipophilicity of the pyridine ring may facilitate passage across biological membranes. |
| Metabolism | Likely undergoes hepatic metabolism. | Pyridine itself can induce cytochrome P450 enzymes, suggesting it is a substrate for hepatic metabolism.[7] The thioamide group may also be subject to enzymatic modification. |
| Excretion | Primarily renal excretion of metabolites. | Studies on 4-aminopyridine show significant recovery of the drug in urine.[8] |
Anticipated Pharmacodynamics
The pharmacodynamic effects of this compound would be directly linked to its mechanism of action. If the hypothesized mechanisms hold true, we could expect to see dose-dependent anti-inflammatory, analgesic, and antimicrobial effects in preclinical models.
It is also important to consider the potential for off-target effects. For instance, 4-aminopyridine, a related compound, is a potent potassium channel blocker that enhances neurotransmitter release.[9] While this compound is structurally distinct, the possibility of activity at ion channels should not be dismissed and warrants investigation.
Potential Toxicological Profile
The toxicity of this compound is unknown. However, insights can be drawn from related structures.
-
Neurological Effects: High doses of 4-aminopyridine can cause hyperexcitability, tremors, and seizures due to its action on potassium channels.[10][11] Any investigation into this compound should carefully monitor for neurotoxic effects.
-
Hematotoxicity: Some aniline derivatives, which share a similar aromatic amine substructure, can cause methemoglobinemia and other hematological adverse effects.[12]
Experimental Protocols for Investigation
To validate the hypotheses presented in this guide, a structured experimental approach is necessary.
In Vitro Anti-inflammatory Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Substrate: Use arachidonic acid as the substrate.
-
Test Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Assay Procedure:
-
Add the enzyme, assay buffer, and varying concentrations of this compound (or a known inhibitor like indomethacin as a positive control) to a 96-well plate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value for the inhibition of COX-1 and COX-2 by this compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Methodology:
-
Microbial Strains: Select a panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis, Candida albicans).
-
Culture Media: Use appropriate liquid broth media for each strain (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Test Compound Preparation: Prepare a stock solution of this compound in DMSO and create a two-fold serial dilution in the culture medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.
-
Assay Procedure:
-
Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include positive controls (microbes in media without the compound) and negative controls (media only).
-
Incubate the plates at the appropriate temperature and duration for each strain (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule with potential pharmacological activities stemming from its pyridine and thioamide moieties. The hypotheses presented in this guide, based on the known pharmacology of related compounds, suggest that it may possess anti-inflammatory, analgesic, and antimicrobial properties. However, these are currently speculative and require rigorous experimental validation.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the in vitro and in vivo models outlined. A thorough investigation of its ADME and toxicological profiles will also be crucial in determining its potential as a therapeutic agent. The insights gained from such studies will not only elucidate the pharmacology of this specific molecule but also contribute to the broader understanding of pyridine and thioamide derivatives in drug discovery.
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Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of Toxicology, 83(12), 1083–1089. [Link]
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Zarei, M., Dastjerdi, M. G., Asghari, G., & Asghari, S. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(Suppl 1), S5–S9. [Link]
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ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
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Foreword: Charting a Course for a Novel Therapeutic Candidate
An In-depth Technical Guide to the Therapeutic Potential of 4-Pyridineethanethioamide
To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide and forward-looking whitepaper on the untapped potential of this compound. In the quest for novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. While direct research on this compound is nascent, its structural components—a pyridine ring and a thioamide group—are well-established pharmacophores present in a variety of bioactive molecules.[1][2][3][4] This guide, therefore, adopts a predictive and proactive stance. By synthesizing data from analogous compounds, we will delineate a scientifically rigorous roadmap for the investigation of this compound as a potential therapeutic agent. This document is structured not as a static review, but as a dynamic blueprint for discovery, intended to inspire and guide future research endeavors.
Introduction: The Scientific Rationale for Investigating this compound
The pyridine nucleus is a cornerstone in medicinal chemistry, integral to numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The thioamide group, a bioisostere of the amide bond, is also a key functional group in several therapeutic agents, notably in antitubercular drugs where it plays a crucial role in the molecule's mechanism of action.[6][7] The combination of these two moieties in the this compound scaffold presents a compelling case for its investigation as a novel therapeutic candidate.
This guide will explore the potential therapeutic avenues for this compound, drawing logical inferences from the established biological activities of related pyridine and thioamide derivatives. We will propose potential mechanisms of action, outline a comprehensive preclinical evaluation strategy, and suggest future directions for the optimization of this promising scaffold.
Synthesis and Physicochemical Characterization
The synthesis of this compound, while not extensively documented, can be logically approached through established organic chemistry methodologies. A plausible synthetic route would involve the thionation of the corresponding amide, 4-pyridineethanamide.
Proposed Synthesis Pathway
A common method for the synthesis of thioamides from their corresponding amides is the use of a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.[8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pyridineethanamide (1 equivalent) in a suitable anhydrous solvent such as toluene or dioxane.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its potential pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C7H8N2S | [9] |
| Molecular Weight | 152.22 g/mol | [9] |
| XLogP3-AA | 1.1 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 2 | [9] |
Potential Therapeutic Applications and Hypothesized Mechanisms of Action
Based on the known bioactivities of related compounds, we can hypothesize several potential therapeutic applications for this compound.
As an Antimicrobial Agent
Numerous pyridine derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[1][2] For instance, some pyridine-containing compounds have shown efficacy against S. aureus, E. coli, and C. albicans.[1] A potential mechanism for such activity could be the inhibition of essential microbial enzymes, such as thymidylate kinase, which has been identified as a target for some bioactive pyridine derivatives.[1]
Proposed Mechanism of Action: Inhibition of Thymidylate Kinase
Caption: Proposed antimicrobial mechanism of this compound.
As an Anticancer Agent
The pyridine scaffold is also present in many anticancer agents.[3][4] Some phenoxyacetamide derivatives, which share some structural similarities, have been shown to induce apoptosis in cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[10] This suggests a plausible mechanism for the potential anticancer activity of this compound.
Proposed Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction
Caption: Hypothesized anticancer mechanism via PARP-1 inhibition.
As a Neurological Agent
The structurally related compound, 4-aminopyridine, is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[11][12][13] This raises the intriguing possibility that this compound could also modulate ion channels and have applications in neurological disorders. The thioamide group would significantly alter the electronic and steric properties compared to the amino group, potentially leading to a different selectivity and pharmacological profile.
A Roadmap for Preclinical Evaluation
A systematic and rigorous preclinical evaluation is necessary to validate these hypotheses. The following experimental workflow is proposed.
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The Enigmatic Potential of 4-Pyridineethanethioamide in Novel Drug Discovery: A Technical Guide for Researchers
Abstract
4-Pyridineethanethioamide, a heterocyclic compound featuring a pyridine ring and a thioamide group, stands as a molecule of interest in the landscape of contemporary drug discovery. While extensive, specific research on this particular compound remains nascent, the well-documented and diverse biological activities of both its constituent pyridine and thioamide moieties provide a compelling rationale for its exploration as a novel therapeutic agent. This technical guide synthesizes the available chemical and biological information for this compound, offering a framework for its synthesis, and proposing avenues for future research into its potential antimicrobial, antiviral, and anticancer applications. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this intriguing molecule.
Introduction: The Therapeutic Promise of Pyridine and Thioamide Scaffolds
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and engage in various biological interactions has led to the development of pyridine-containing compounds with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] Similarly, the thioamide functional group is a bioisostere of the amide bond and is known to be a key pharmacophore in several clinically important drugs.[6][7] The unique electronic and steric properties of the thioamide group can confer enhanced target-binding affinity and improved pharmacokinetic profiles.
This compound (Figure 1) merges these two privileged pharmacophores, suggesting a high potential for novel biological activity. This guide will delve into the known chemical properties of this compound, outline a plausible synthetic route, and, by drawing parallels with related structures, propose potential biological targets and mechanisms of action that warrant investigation.
Figure 1: Chemical Structure of this compound
Caption: The 2D chemical structure of this compound, highlighting the pyridine ring and the ethanethioamide side chain.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount for any drug discovery campaign. Based on available data, the key properties of this compound are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | PubChem[1] |
| Molecular Weight | 152.22 g/mol | PubChem[1] |
| CAS Number | 5451-38-7 | PubChem[1] |
| IUPAC Name | 2-(pyridin-4-yl)ethanethioamide | PubChem[1] |
| Synonyms | 4-Pyridylthioacetamide, Thio-4-pyridineacetamide | PubChem[1] |
These properties provide a foundational understanding for its handling, formulation, and initial assessment of its drug-like characteristics.
Synthesis of this compound: A Proposed Pathway
While specific, detailed synthetic protocols for this compound are not extensively published, a robust and logical synthetic route can be proposed based on established methods for thioamide synthesis.[8] A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.
The proposed synthesis would, therefore, begin with the commercially available 4-pyridineacetamide. This starting material can be subjected to thionation to yield the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Disclaimer: This is a proposed protocol and should be optimized and performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-pyridineacetamide (1 equivalent) in an anhydrous solvent such as toluene or dioxane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise. Caution: The reaction may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanisms of Action: An Evidence-Based Postulation
Given the absence of specific biological data for this compound, we can extrapolate potential activities based on the known pharmacology of related compounds.
Antimicrobial and Antiviral Potential
Pyridine derivatives are known to possess a wide range of antimicrobial and antiviral activities.[5][9] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to biological targets. Furthermore, thioamide-containing compounds have demonstrated significant antimicrobial efficacy. A notable example is ethionamide, a second-line anti-tuberculosis drug.[6][7] Ethionamide is a pro-drug that is activated by a mycobacterial enzyme, leading to the formation of an adduct with NAD⁺ which in turn inhibits InhA, an enoyl-ACP reductase essential for mycolic acid synthesis.
It is plausible that this compound could exert its antimicrobial effects through a similar mechanism, particularly against mycobacteria. It may also target other essential enzymes in bacteria or viruses.
Caption: Proposed mechanism of antimicrobial action for this compound.
Anticancer Potential
Numerous pyridine derivatives have been investigated as anticancer agents, targeting a variety of cellular pathways.[4] These include inhibition of kinases, topoisomerases, and histone deacetylases. The thioamide moiety can also contribute to anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
A potential avenue of investigation for this compound would be its evaluation against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects. Subsequent target identification studies could then elucidate the underlying mechanism of action.
Future Directions: A Roadmap for Investigation
To unlock the therapeutic potential of this compound, a systematic and rigorous research plan is essential. The following outlines a logical progression of studies:
-
High-Throughput Screening (HTS): The initial step should involve screening this compound against a diverse range of biological targets. This could include panels of kinases, proteases, and other enzymes, as well as cell-based assays for antimicrobial, antiviral, and anticancer activity.
-
Target Identification and Validation: If significant activity is observed in HTS, the next crucial step is to identify the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
-
Mechanism of Action Studies: Once a target is validated, detailed mechanistic studies should be performed to understand how this compound modulates the target's function. This would involve enzyme kinetics, binding assays, and cellular pathway analysis.
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound, a medicinal chemistry program focused on generating and testing analogs should be initiated. This will help in understanding the key structural features required for biological activity.
-
In Vivo Efficacy and Preclinical Development: Promising lead compounds identified through SAR studies should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profile.
Caption: A roadmap for the discovery and development of this compound-based therapeutics.
Conclusion
This compound represents an underexplored molecule with significant potential for novel drug discovery. By leveraging the known biological activities of its pyridine and thioamide components, researchers can embark on a rational and targeted investigation of its therapeutic properties. This technical guide provides a foundational framework for such an endeavor, from synthesis to biological evaluation. The path forward requires a multidisciplinary approach, combining synthetic chemistry, molecular and cellular biology, and pharmacology. Through systematic investigation, the enigmatic potential of this compound may be unlocked, leading to the development of new and effective treatments for a range of human diseases.
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Methodological & Application
Application Note: Synthesis of 4-Pyridineethanethioamide from 4-Pyridineacetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 4-Pyridineethanethioamide, a key intermediate in pharmaceutical research and development, from its nitrile precursor, 4-pyridineacetonitrile. The protocol detailed herein utilizes a robust and accessible method involving the base-catalyzed addition of a hydrosulfide agent. Emphasis is placed on understanding the reaction mechanism, optimizing process parameters, and, most critically, adhering to stringent safety protocols due to the involvement of hazardous materials. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a detailed procedural walkthrough and the underlying chemical principles for successful and safe execution.
Introduction and Scientific Context
Thioamides are a vital class of organosulfur compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique electronic and steric properties make them valuable precursors for synthesizing heterocycles like thiazoles, which are prevalent in many pharmacologically active molecules. The conversion of nitriles to primary thioamides is a fundamental transformation in this field.
This application note specifically addresses the synthesis of this compound (also known as 2-(pyridin-4-yl)thioacetamide). The primary method described is the reaction of 4-pyridineacetonitrile with a sulfur source, typically hydrogen sulfide (H₂S) or a surrogate, in a basic medium. While direct thionation using gaseous H₂S is a classic method, it presents significant handling risks and often requires specialized high-pressure equipment.[1] Therefore, modern laboratory-scale syntheses often employ more manageable reagents like sodium hydrosulfide (NaSH) or Lawesson's reagent.[2][3]
This guide will focus on a protocol using sodium hydrosulfide in a pyridine-triethylamine solvent system, which offers a balance of reactivity, safety, and practicality for a standard laboratory setting.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Reaction Mechanism: From Nitrile to Thioamide
The conversion of a nitrile to a thioamide is a nucleophilic addition reaction. The key steps are outlined below:
-
Deprotonation & Nucleophile Formation : In this protocol, sodium hydrosulfide (NaSH) serves as the source of the nucleophilic hydrosulfide anion (HS⁻).
-
Nucleophilic Attack : The strongly nucleophilic hydrosulfide anion attacks the electrophilic carbon atom of the nitrile group. This breaks the carbon-nitrogen pi bond, forming a transient thioimidate anion intermediate.
-
Protonation : The thioimidate anion is subsequently protonated by a proton source in the reaction mixture (e.g., trace water or the triethylammonium cation) to yield the neutral thioamide product. The basic conditions, facilitated by triethylamine, are crucial for maintaining a sufficient concentration of the hydrosulfide nucleophile.
The use of pyridine as a solvent is advantageous as it can also act as a base and is generally effective at dissolving the reactants.[2][4]
Mechanistic Pathway Diagram
Caption: Mechanism of base-catalyzed thioamide synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of highly toxic and hazardous materials. All operations must be conducted by trained personnel inside a certified chemical fume hood. A comprehensive risk assessment must be completed before commencing any work.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Comments |
| 4-Pyridineacetonitrile | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Hydrosulfide, hydrate (NaSH·xH₂O) | Technical Grade | Sigma-Aldrich | Sulfur source. Should be a free-flowing powder; discard if significantly yellow or clumped.[5] |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Base catalyst. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Equipment | |||
| Round-bottom flask (100 mL) | Reaction vessel. | ||
| Magnetic stirrer and stir bar | For agitation. | ||
| Septum and needles | For inert atmosphere and reagent addition. | ||
| Argon or Nitrogen gas supply | To maintain an inert atmosphere.[5] | ||
| Separatory funnel (250 mL) | For liquid-liquid extraction. | ||
| Rotary evaporator | For solvent removal. |
Step-by-Step Synthesis Procedure
-
Apparatus Setup:
-
Dry a 100 mL two-neck round-bottom flask in an oven and allow it to cool under a stream of dry argon or nitrogen.
-
Equip the flask with a magnetic stir bar, a rubber septum on one neck, and a gas outlet adapter (leading to a bubbler) on the other.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Mixture Preparation:
-
To the flask, add 4-pyridineacetonitrile (e.g., 2.36 g, 20 mmol).
-
Using a syringe, add anhydrous pyridine (40 mL) followed by triethylamine (2.8 mL, 20 mmol).
-
Stir the mixture at room temperature until the nitrile is fully dissolved.
-
-
Addition of Sulfur Source:
-
CRITICAL: Perform this step carefully within the fume hood. Sodium hydrosulfide can release H₂S gas upon contact with moisture or acids.
-
In a single portion, quickly add sodium hydrosulfide hydrate (e.g., 2.24 g of a 70% w/w sample, ~28 mmol, 1.4 equivalents) to the stirring solution. The reagent is hygroscopic; minimize its exposure to air.
-
Seal the flask immediately. The reaction is typically exothermic.
-
-
Reaction Monitoring:
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting nitrile.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a yellow or off-white solid.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
Characterization
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR: Confirm the structure and purity.
-
FT-IR: Look for characteristic C=S and N-H stretching frequencies.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Safety Precautions: Handling Hydrogen Sulfide Sources
Hydrogen sulfide (H₂S) is an extremely toxic, flammable gas that can be fatal if inhaled. [6] Sodium hydrosulfide is a solid source but can release H₂S. Adherence to the following is mandatory.
-
Engineering Controls: All manipulations must occur in a continuously operating, certified chemical fume hood.[7] Your laboratory should be equipped with H₂S detectors set to alarm at low ppm levels.[7][8]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat, fully buttoned.[6]
-
Eyes: ANSI-approved safety goggles and a full-face shield.[6]
-
Gloves: Wear nitrile gloves for incidental contact. For extended handling, butyl rubber gloves are recommended.[6]
-
Respirator: For any potential exposure above 100 ppm (IDLH - Immediately Dangerous to Life or Health), a self-contained breathing apparatus (SCBA) is required.[9]
-
-
Odor Warning Inadequacy: H₂S has a "rotten egg" smell, but at high concentrations, it rapidly paralyzes the olfactory nerve, making odor an unreliable warning of hazardous levels.[6]
-
Waste Disposal: Quench any residual hydrosulfide in a large volume of a dilute bleach solution within the fume hood before disposal as hazardous waste. The bleach oxidizes the sulfide to non-toxic sulfate.
-
Emergency Plan: Ensure an emergency response plan is in place for H₂S exposure, including evacuation routes and immediate medical assistance protocols.[8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
-
A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. National Institutes of Health (NIH). [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration (OSHA). [Link]
-
Effect of pyridine upon gas-phase reactions between H2S and Me2Cd; control of nanoparticle growth. Journal of Materials Chemistry (RSC Publishing). [Link]
- Synthesis method of pyridylacetonitrile.
-
Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. [Link]
-
Hydrogen sulfide Standard Operating Procedure. Purdue University. [Link]
-
What type of safety measures are necessary in the handling of Hydrogen sulfide in laboratory scale?. ResearchGate. [Link]
-
Microwave-Assisted Conversion of Nitriles to Thioamides in Solvent-Free Condition. Taylor & Francis Online. [Link]
-
Addition and Redox Reactivity of Hydrogen Sulfides (H2S/HS-) with Nitroprusside: New Chemistry of Nitrososulfide Ligands. ResearchGate. [Link]
-
High-Pressure Hydrogen Sulfide Experiments: How Did Our Safety Measures and Hazard Control Work during a Failure Event?. MDPI. [Link]
-
A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. ResearchGate. [Link]
-
Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. National Institutes of Health (NIH). [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health (NIH). [Link]
-
Temperature-Dependent Kinetic Study of the Reactions of Hydrogen Atoms with H2S and C2H4S. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pyridine upon gas-phase reactions between H2S and Me2Cd; control of nanoparticle growth - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purdue.edu [purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
Application Notes & Protocols for the Thionation of 4-Pyridineacetamide to 4-Pyridineethanethioamide
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-Pyridineethanethioamide from 4-pyridineacetamide via thionation. Thioamides are a critical class of compounds in medicinal chemistry and drug development, serving as versatile intermediates and exhibiting a range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanisms, a comparative analysis of common thionating agents, and step-by-step protocols for both conventional and microwave-assisted synthesis. The protocols are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Significance of Thioamides in Modern Chemistry
The replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties. Thioamides are more polar than their amide counterparts and are valuable synthons for the preparation of various sulfur-containing heterocycles. Their unique physicochemical characteristics have led to their incorporation into numerous biologically active compounds, including the anti-tuberculosis agent ethionamide. The target molecule, this compound, is a key building block in the synthesis of various pharmacologically relevant scaffolds. The efficient and reliable conversion of readily available amides like 4-pyridineacetamide into their thioamide analogues is, therefore, a fundamentally important transformation in synthetic organic chemistry.[1]
The most prevalent method for this transformation is thionation, which involves the use of a sulfur-transfer reagent. This guide will focus on two of the most robust and widely used thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) .
Comparative Analysis of Thionating Agents
The choice of thionating agent is critical and depends on the substrate's reactivity, desired reaction conditions, and scale of the synthesis.
-
Lawesson's Reagent (LR): LR (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and highly efficient thionating agent for a wide array of carbonyl compounds, including amides, ketones, and esters.[2][3][4] Compared to P₄S₁₀, LR often requires lower reaction temperatures and shorter reaction times, and generally provides cleaner reactions with higher yields.[1] Its solubility in common organic solvents like tetrahydrofuran (THF) and toluene at moderate temperatures makes it convenient to handle.[2][3] The reactivity of carbonyl derivatives in thionation by LR follows the order: amides > ketones > esters.[5]
-
Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a more traditional and cost-effective thionating agent.[2][6] However, it typically requires higher reaction temperatures (refluxing in high-boiling solvents like xylene or pyridine) and can sometimes lead to lower yields and the formation of byproducts.[2] Despite these drawbacks, its combination with certain additives or support on solid matrices can enhance its reactivity and simplify the work-up procedure.[7][8][9]
Data Summary: Thionating Agent Comparison
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | High, generally milder conditions | Moderate to high, often requires harsh conditions |
| Selectivity | Good, can selectively thionate amides in the presence of esters[5] | Lower, can lead to more side reactions |
| Reaction Temp. | Moderate (e.g., 65°C in THF to refluxing toluene)[3] | High (e.g., refluxing xylene or pyridine)[2] |
| Work-up | Can be challenging due to soluble byproducts | Often simpler, byproducts can be removed by hydrolytic workup[7][8][9] |
| Cost | More expensive | Less expensive |
The Mechanism of Thionation with Lawesson's Reagent
The thionation of an amide with Lawesson's Reagent is believed to proceed through a dissociative mechanism where the LR dimer is in equilibrium with a reactive dithiophosphine ylide monomer. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The subsequent cycloreversion is driven by the formation of a thermodynamically stable P=O bond, yielding the desired thioamide and a phosphorus-containing byproduct.[2][4]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lawesson's Reagent and Phosphorus Pentasulfide are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water.
Protocol 1: Thionation using Lawesson's Reagent
This protocol is favored for its milder conditions and generally higher yields.
Materials and Equipment:
-
4-Pyridineacetamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-pyridineacetamide (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (sufficient to make a ~0.2 M solution). Stir the mixture to dissolve the amide. Add Lawesson's Reagent (0.55 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
This protocol offers a more cost-effective alternative, though it may require more optimization.
Materials and Equipment:
-
4-Pyridineacetamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask fitted with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere, suspend 4-pyridineacetamide (1.0 eq) in anhydrous pyridine or dioxane.
-
Reagent Addition: Add Phosphorus Pentasulfide (0.4 eq) portion-wise to the stirred suspension. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Drying: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Experimental Workflow Overview
Caption: A generalized workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch and the appearance of the C=S stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient heating or reaction time. Inactive reagent. | Increase reaction time and/or temperature. Use a fresh bottle of thionating agent. |
| Formation of multiple byproducts | Reaction temperature is too high. Presence of moisture. | Lower the reaction temperature. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult purification | Polarity of the byproduct is similar to the product (common with LR). | Use an alternative work-up procedure, such as a modified hydrolytic workup for LR byproducts.[3] |
References
-
Bergman, J., Petterson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Tetraphosphorus Decasulfide in Pyridine as a Thionating Agent. The Journal of Organic Chemistry, 76(5), 1546–1553. [Link]
-
Gasińska, A., & Gasiński, K. (2022). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 27(23), 8563. [Link]
-
Khatoon, H., & Gayen, K. S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7013. [Link]
-
Khatoon, H. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
David, H. (2025). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. organic-chemistry.org. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Al-Hiari, Y. M., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(17), 3948. [Link]
- Lu Le Laboratory. (2013).
-
Kaushik, M. P., et al. (2005). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. ResearchGate. [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
Application Note: A Stability-Indicating HPLC Method for the Determination of 4-Pyridineethanethioamide Purity
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Pyridineethanethioamide, an important chemical intermediate. The described isocratic method provides excellent separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol has been developed to be precise, accurate, and specific, making it suitable for quality control and stability monitoring in research and drug development settings. This document provides a comprehensive guide, including instrument conditions, protocol workflows, and a validation strategy according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a pyridine derivative containing a thioamide functional group. Compounds within this class, such as the structurally related anti-tuberculosis drug Ethionamide, are of significant interest in medicinal chemistry and pharmaceutical development.[1] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the standard for purity determination in the pharmaceutical industry.[2][3] This note describes a stability-indicating RP-HPLC method, which is a method capable of separating the drug substance from its degradation products, thus providing a true measure of the drug's stability under various stress conditions.[4]
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous/organic mixture. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The pyridine moiety of the analyte has a pKa of approximately 5.2-6.0.[5] To ensure robust and reproducible chromatography, the mobile phase is buffered to an acidic pH (around 3.0). This protonates the pyridine nitrogen, preventing peak tailing and ensuring a consistent retention time. Separation from impurities is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Materials and Instrumentation
Instrumentation
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or similar).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards
-
This compound Reference Standard (Authenticated, >99.5% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric Acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
Experimental Protocol
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry®, Phenomenex Luna®) | The C18 stationary phase provides good retention for the moderately polar analyte. A 250 mm length ensures high resolution for separating closely eluting impurities. |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (70:30, v/v) | The aqueous buffer controls the ionization of the pyridine ring, while acetonitrile provides the necessary elution strength. This ratio offers a good balance between analysis time and resolution.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 270 nm | The wavelength was selected based on the UV absorbance maximum of Ethionamide, a structurally similar compound, ensuring high sensitivity.[7] |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Step-by-Step Protocol
Step 1: Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 700 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Add 300 mL of acetonitrile to the buffer solution.
-
Mix thoroughly and degas for 15 minutes in a sonicator bath or by vacuum filtration.
Step 2: Diluent Preparation
-
Prepare a mixture of Water:Acetonitrile (50:50, v/v). This is used for preparing standard and sample solutions.
Step 3: Standard Solution Preparation (Concentration: 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
Step 4: Sample Solution Preparation (Concentration: 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 5: System Suitability Testing (SST)
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed ready for analysis if the SST parameters meet the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analytical Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
Method Validation Strategy
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[8][9][10] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated through forced degradation studies.[4][11][12]
Protocol for Forced Degradation: Prepare sample solutions and subject them to the following stress conditions, aiming for 5-20% degradation.[11][13] Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.[14]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across 50-150% of the nominal concentration (0.05 - 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo with the API at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | % RSD ≤ 2.0% for both tests. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. | S/N of ~3 for LOD and ~10 for LOQ. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temp ±5 °C, pH ±0.2). | System suitability parameters must pass. Peak areas should not significantly change. |
Data Analysis and Calculation
The purity of this compound is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For impurities, the percentage is calculated as:
Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for determining the purity of this compound. The method is simple, specific, and accurate, employing standard reagents and instrumentation. The comprehensive validation strategy, including forced degradation studies, ensures that the method is stability-indicating and fit for purpose in a regulated quality control environment. This protocol provides researchers and drug development professionals with a solid foundation for the quality assessment of this important chemical intermediate.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
-
Bhurat, M. R., et al. (n.d.). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. ResearchGate. Retrieved from [Link]
-
Patel, D. A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Rosselli, V., et al. (2016). Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide in raw material and pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
-
Patel, D. A., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Ethionamide Tablets. Trungtamthuoc.com. Retrieved from [Link]
-
Dong, M. W. (2008). Stability indicating HPLC method development and validation for thalidomide and its impurity determination. PubMed. Retrieved from [Link]
-
Guerreiro, J. F. S., et al. (2023). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. National Institutes of Health. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Sibanda, U., et al. (2024). Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Jethva, C. N., et al. (2021). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. ResearchGate. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Retrieved from [Link]
-
Wagh, S. S., & Wagh, S. V. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Retrieved from [Link]
-
Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]
-
Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Jain, D., et al. (2013). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. PubMed. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). U.S. Pharmacopeia Methods for HPLC. Retrieved from [Link]
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Pharma Compass. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of 4-Pyridineethanethioamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analytical characterization of 4-Pyridineethanethioamide (also known as 2-(pyridin-4-yl)ethanethioamide) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a compound of interest in medicinal chemistry and drug development, rigorous structural confirmation and purity assessment are paramount. These application notes offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring robust and reproducible results.
Introduction to this compound and its Analytical Significance
This compound is a heterocyclic compound featuring a pyridine ring and a thioamide functional group. The presence of the basic pyridine nitrogen, the acidic thioamide protons, and the overall molecular architecture make it a candidate for various biological activities. Accurate analytical characterization is the bedrock of any research or development program involving such novel chemical entities. NMR spectroscopy provides unambiguous structural elucidation and information on the electronic environment of the nuclei, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pathways, aiding in its identification.
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-4-yl)ethanethioamide | N/A |
| Molecular Formula | C₇H₈N₂S | N/A |
| Molecular Weight | 152.22 g/mol | N/A |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete assignment of the molecule's protons and carbons.
Causality in Experimental Design for NMR
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1] For this compound, common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
CDCl₃: A non-polar aprotic solvent that is a good first choice for many organic molecules.
-
DMSO-d₆: A polar aprotic solvent that is excellent for dissolving more polar compounds and for observing exchangeable protons (like those on the thioamide group) as they tend to form hydrogen bonds with the solvent, resulting in broader signals.[2]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[3]
Predicted ¹H NMR Spectral Data
Based on the analysis of similar structures, the following chemical shifts and coupling patterns are anticipated for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2', H-6' | ~8.5 | Doublet | ~6 | Protons ortho to the nitrogen in the pyridine ring are deshielded due to the electron-withdrawing nature of nitrogen. |
| H-3', H-5' | ~7.2 | Doublet | ~6 | Protons meta to the nitrogen in the pyridine ring are less deshielded than the ortho protons. |
| -CH₂- | ~3.8 | Singlet | N/A | Methylene protons adjacent to the pyridine ring and the thioamide group. The signal is expected to be a singlet as there are no adjacent protons. |
| -NH₂ | ~9.5 (DMSO-d₆) | Broad Singlet | N/A | The chemical shift of the thioamide protons is highly dependent on the solvent and concentration. In DMSO-d₆, these protons often appear as a broad singlet due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of this compound are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=S | ~200 | The carbon of a thioamide group is significantly deshielded and appears at a high chemical shift. |
| C-4' | ~150 | The pyridine carbon attached to the ethylthioamide group is deshielded. |
| C-2', C-6' | ~148 | Carbons ortho to the pyridine nitrogen are deshielded. |
| C-3', C-5' | ~124 | Carbons meta to the pyridine nitrogen are less deshielded. |
| -CH₂- | ~45 | The methylene carbon is in a typical range for a carbon atom situated between an aromatic ring and a carbonyl-like group. |
Experimental Protocol: NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[4]
-
-
Instrument Setup (Example for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Rationale for Ionization Technique Selection
The choice of ionization technique is crucial for the successful analysis of this compound.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of the basic pyridine nitrogen, ESI in positive ion mode is expected to readily form the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): This is a hard ionization technique that can provide detailed structural information through extensive fragmentation. While it may result in a less abundant or absent molecular ion peak, the resulting fragmentation pattern can serve as a "fingerprint" for the compound.
Predicted Mass Spectrum and Fragmentation
In an ESI-MS experiment (positive mode), the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 153.2.
Under EI conditions, the following fragmentation pathways are plausible:
-
α-Cleavage: Cleavage of the bond between the methylene group and the thioamide group, leading to the formation of a pyridylmethyl cation (m/z 92) and a thioacetamide radical.
-
McLafferty-type Rearrangement: While less common for thioamides compared to amides, a rearrangement involving the transfer of a hydrogen from the amino group to the pyridine ring followed by cleavage could occur.
-
Loss of Small Molecules: Fragmentation may involve the loss of small, stable neutral molecules such as H₂S (m/z 118) or CSNH (m/z 59).
Sources
Application Note & Protocol: Evaluating the Antitubercular Efficacy of 4-Pyridineethanethioamide using the Microplate Alamar Blue Assay (MABA)
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics.[1] 4-Pyridineethanethioamide, a member of the thioamide class of compounds, represents a promising scaffold for antitubercular drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro potency of this compound against M. tuberculosis H37Rv. We present a detailed protocol for the Microplate Alamar Blue Assay (MABA), a robust, colorimetric method for determining the Minimum Inhibitory Concentration (MIC). Furthermore, we contextualize the assay by discussing the probable mechanism of action for this class of compounds, grounding the experimental procedure in established biochemical principles.
Scientific Background: The Thioamide Prodrug Strategy
This compound belongs to the thioamide class of compounds, which includes the second-line anti-TB drug ethionamide (ETH).[2] A critical feature of these molecules is that they are prodrugs, meaning they require bioactivation within the mycobacterial cell to exert their therapeutic effect.[2][3][4][5]
Mechanism of Action: The prevailing mechanism for thioamides involves a multi-step intracellular process:
-
Enzymatic Activation: The prodrug is activated by a Baeyer-Villiger monooxygenase, primarily an FAD-containing enzyme called EthA (Rv3854c), which is encoded by the Mtb genome.[2][5][6][7] This activation is an oxidative process.[2]
-
Formation of an Adduct: The activated metabolite then reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent drug-NAD adduct.[8][9][10][11]
-
Target Inhibition: This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2][3][8][10]
-
Disruption of Mycolic Acid Synthesis: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids. These mycolic acids are unique and essential components of the robust, waxy outer layer of the Mtb cell wall.[3][12] Inhibition of InhA disrupts this synthesis, compromising the cell wall's integrity, leading to bacterial death.[3][9]
This pathway is analogous to that of isoniazid (INH), a first-line TB drug, which also targets InhA. However, the activation enzymes differ; INH is activated by the catalase-peroxidase KatG, whereas thioamides like ethionamide are activated by EthA.[9] This distinction is crucial, as it implies that this compound could be effective against certain INH-resistant strains, provided the resistance is due to mutations in katG and not inhA.[3]
Visualizing the Activation and Inhibition Pathway
The following diagram illustrates the proposed mechanism of action for a thioamide compound like this compound.
Caption: Proposed mechanism of this compound activation and action in Mtb.
Assay Principle: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the susceptibility of M. tuberculosis to various compounds.[13][14][15][16] The assay's principle is based on the reduction of the indicator dye, resazurin (the active ingredient in Alamar Blue), by metabolically active cells.
-
Oxidized State: Resazurin is blue and non-fluorescent.
-
Reduced State: Viable, respiring mycobacteria reduce resazurin to resorufin, which is pink and highly fluorescent.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents this color change, indicating an absence of metabolic activity and thus, inhibition of bacterial growth.[14] MABA is favored for its simplicity, low cost, rapidity (compared to conventional methods), and high concordance with gold-standard methods like BACTEC.[14][16][17]
Materials and Reagents
This section details the necessary equipment and reagents for performing the MABA.
| Category | Item | Supplier Examples | Notes |
| Test Compound | This compound | Custom Synthesis/Vendor | Purity >95% required. |
| Dimethyl Sulfoxide (DMSO), Sterile | Sigma-Aldrich, Thermo Fisher | For dissolving the test compound. | |
| Control Drugs | Isoniazid (INH) | Sigma-Aldrich | Positive control for inhibition. |
| Rifampicin (RIF) | Sigma-Aldrich | Positive control for inhibition. | |
| Bacterial Strain | Mycobacterium tuberculosis H37Rv | ATCC (27294) | Standard laboratory reference strain. |
| Culture Media | Middlebrook 7H9 Broth Base | BD Difco, Thermo Fisher | |
| Oleic Acid-Albumin-Dextrose-Catalase (OADC) | BD Difco, Thermo Fisher | Enrichment for 7H9 broth. | |
| Glycerol, Sterile | Sigma-Aldrich | Carbon source for media. | |
| Tween® 80 | Sigma-Aldrich | Dispersing agent to prevent clumping. | |
| Assay Reagents | Alamar Blue® (Resazurin) | Thermo Fisher, Bio-Rad | Store protected from light. |
| Sterile Deionized Water | In-house/Vendor | ||
| Labware | Sterile, clear, flat-bottom 96-well plates | Corning, Greiner | |
| Aerosol-resistant pipette tips | Various | Essential for BSL-3 work. | |
| Equipment | Biosafety Cabinet (Class II or III) | Baker, Thermo Fisher | All work with live Mtb must be performed in a BSL-3 facility. |
| Incubator (37°C, 5% CO₂) | Thermo Fisher, Binder | [18] | |
| Microplate Reader (Absorbance) | BioTek, Molecular Devices | Optional, for quantitative reading. Visual inspection is sufficient. | |
| Vortex Mixer | VWR, Scientific Industries | ||
| Spectrophotometer | Beckman Coulter, Thermo Fisher | For standardizing bacterial inoculum. |
Detailed Experimental Protocol
This protocol is designed for determining the MIC of this compound against M. tuberculosis H37Rv.
PART A: Preparation of Reagents and Bacterial Inoculum
-
Complete 7H9 Medium (7H9-OADC-GT):
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.
-
Aseptically supplement each 100 mL of broth with 10 mL of OADC enrichment, 0.2 mL of glycerol, and 0.05 mL of Tween® 80.
-
-
Compound Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Prepare stock solutions of control drugs (Isoniazid, Rifampicin) in DMSO as well.
-
Causality Note: DMSO is used for its ability to dissolve a wide range of hydrophobic compounds. The final concentration in the assay should not exceed 1-2% to avoid solvent toxicity to the bacteria.
-
-
Mtb Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9-OADC-GT at 37°C until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).[12]
-
Allow the culture to settle for 15-20 minutes to sediment large clumps.
-
Carefully transfer the upper supernatant to a new sterile tube.
-
Adjust the bacterial suspension with fresh 7H9-OADC-GT to match a McFarland No. 1 standard (approx. 3 x 10⁸ CFU/mL).
-
Prepare the final inoculum by diluting this adjusted suspension 1:20 in 7H9-OADC-GT to achieve a concentration of approximately 1.5 x 10⁷ CFU/mL. This dilution is critical for achieving a clear result within the assay timeframe.
-
PART B: Assay Plate Setup
-
Plate Layout: Designate wells for the test compound, control drugs, and controls (no drug, no bacteria).
-
Drug Dilution Series:
-
Add 100 µL of 7H9-OADC-GT to all wells of a sterile 96-well plate.
-
Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row. This creates the highest concentration to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Repeat this process for the control drugs.
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum (from step A3) to all wells containing the drug dilutions and the 'no drug' control wells.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of media + 100 µL of inoculum (no drug).
-
Sterility Control: Wells containing 200 µL of media only (no drug, no bacteria).
-
PART C: Incubation and Readout
-
Incubation:
-
Addition of Alamar Blue:
-
After the initial incubation, add 20 µL of Alamar Blue solution to each well.
-
Add 12.5 µL of sterile 20% Tween® 80 to each well to enhance dye solubility and prevent clumping.
-
Re-incubate the plate at 37°C for an additional 16-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue (inhibition) to pink (growth).
-
The growth control wells should be pink, and the sterility control wells should remain blue.
-
Visualizing the MABA Workflow
Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Data Interpretation and Validation
-
MIC Value: The MIC is the well with the lowest compound concentration that remains blue.
-
Assay Validation: The assay is considered valid if:
-
The growth control wells turn pink.
-
The sterility control wells remain blue.
-
The MIC values for the control drugs (Isoniazid, Rifampicin) fall within the expected range for the H37Rv strain.
-
-
Data Presentation: Results should be recorded in a table, comparing the MIC of this compound to the control drugs.
| Compound | MIC (µg/mL) | MIC (µM) | Interpretation |
| This compound | [Experimental Result] | [Calculated Result] | [Active/Inactive] |
| Isoniazid (Control) | 0.025 - 0.1 | 0.18 - 0.73 | Active (Expected) |
| Rifampicin (Control) | 0.05 - 0.2 | 0.06 - 0.24 | Active (Expected) |
Conclusion and Future Directions
This application note provides a robust, field-proven protocol for the initial in vitro screening of this compound against M. tuberculosis. By grounding the assay in the established mechanism of thioamide action, researchers can confidently generate reliable and reproducible MIC data. A promising result from this assay (e.g., an MIC ≤10 µg/mL) would warrant further investigation, including testing against multidrug-resistant Mtb strains, cytotoxicity assays against mammalian cell lines to determine a selectivity index, and further studies to confirm the specific molecular target and mechanism of activation.
References
- Patel, H., et al. (2020). Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. Bioorganic Chemistry.
- Patsnap Synapse. (2024). What is the mechanism of Ethionamide? Patsnap.
- Ortiz de Montellano, P. R. (2008). Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. PMC - NIH.
- Albesa-Jové, D., & Guerin, M. E. (2016). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Frontiers in Microbiology.
- Makarov, V., et al. (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. MDPI.
- Vilchèze, C., & Jacobs, W. R., Jr. (2019). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. ASM Journals.
- Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine.
- Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.
- APHL. (n.d.). Mycobacterial Culture. Association of Public Health Laboratories.
- Cho, Y. S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
- NIH. (2020). Ethionamide. LiverTox - NCBI Bookshelf.
- Wikipedia. (n.d.). Mycobacterium tuberculosis. Wikipedia.
- Wikipedia. (n.d.). Ethionamide. Wikipedia.
- Dover, L. G., et al. (2007). EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets. Antimicrobial Agents and Chemotherapy.
- Yáñez, C., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals.
- MDPI. (2021). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. MDPI.
- Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC - NIH.
- Hosseini, S. S., et al. (2018). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands.
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The Versatile Ligand: A Deep Dive into 4-Pyridineethanethioamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Pyridineethanethioamide
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Among the vast array of ligands, those incorporating both a pyridine ring and a thioamide functional group have garnered significant interest. This compound, a molecule featuring a pyridine ring linked to a thioamide group via an ethyl spacer, presents a compelling case for exploration. This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, coordination behavior, and the potential applications of its metal complexes in catalysis and medicinal chemistry. We will delve into the underlying principles that govern its reactivity and provide detailed protocols to empower researchers in their scientific pursuits.
Chapter 1: The Ligand - Synthesis and Physicochemical Properties of this compound
The journey into the coordination chemistry of any ligand begins with its synthesis. A reliable and reproducible synthetic route is essential for obtaining high-purity ligand for subsequent complexation reactions. While various general methods for thioamide synthesis exist, a particularly effective approach for preparing this compound is through the thionation of its corresponding amide precursor, 4-pyridineacetamide.
Protocol 1: Synthesis of this compound via Thionation of 4-Pyridineacetamide
This protocol details the conversion of 4-pyridineacetamide to this compound using Lawesson's reagent, a widely used and efficient thionating agent.[1][2]
Rationale: Lawesson's reagent selectively replaces the oxygen atom of the amide carbonyl group with a sulfur atom. The reaction is typically carried out in an anhydrous, high-boiling solvent to facilitate the reaction, which often requires elevated temperatures.[3]
Materials:
-
4-Pyridineacetamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Dioxane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-pyridineacetamide (1 equivalent) in anhydrous toluene (or dioxane).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution. Safety Note: Lawesson's reagent is an irritant and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Tautomerism: The Dual Nature of this compound
A crucial aspect of thioamide chemistry is the existence of thione-thiol tautomerism. This compound can exist in equilibrium between its thione (amide-like) and thiol (enol-like) forms. This equilibrium can be influenced by factors such as the solvent, pH, and temperature. The presence of these two forms has significant implications for its coordination chemistry, as it can coordinate to metal ions through either the sulfur and nitrogen atoms of the thione form or the deprotonated sulfur of the thiol form.
Caption: Thione-thiol tautomerism in this compound.
Chapter 2: Coordination Chemistry - Weaving Metals into the Pyridine-Thioamide Framework
The presence of multiple donor atoms—the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom—makes this compound a versatile ligand capable of forming a variety of coordination complexes with different metal ions. Its coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.
General Modes of Coordination
This compound can act as:
-
A monodentate ligand: Coordinating through the pyridine nitrogen atom.
-
A bidentate ligand: Chelating through the pyridine nitrogen and the thioamide sulfur or nitrogen atom. The N,S-chelation is a common mode for thioamide-containing ligands.[4]
-
A bridging ligand: Linking two or more metal centers, utilizing its different donor atoms.
Caption: Common coordination modes of this compound.
Protocol 2: General Synthesis of a Transition Metal Complex with this compound
This protocol provides a general framework for the synthesis of a metal complex, which can be adapted for various transition metal salts.
Rationale: The reaction typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The stoichiometry of the reactants will influence the final structure of the complex.
Materials:
-
This compound
-
A transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, etc.)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (e.g., 2 equivalents) in warm methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation/Crystallization: The complex may precipitate out immediately or upon standing, cooling, or slow evaporation of the solvent. In some cases, the addition of a less polar solvent like diethyl ether can induce precipitation.
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the complex in a desiccator or under vacuum.
-
Recrystallization from a suitable solvent system can be performed for further purification if necessary.
-
Characterization: The resulting metal complex should be thoroughly characterized using techniques such as:
-
Elemental Analysis: To determine the empirical formula.
-
FT-IR Spectroscopy: To identify the coordination-induced shifts in the vibrational frequencies of the ligand, particularly the C=S and C-N stretching bands, and to confirm the coordination of the pyridine ring.
-
UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry.
Spectroscopic Signatures of Coordination
The coordination of this compound to a metal center induces characteristic changes in its spectroscopic properties.
| Spectroscopic Technique | Observed Changes upon Coordination |
| FT-IR | - Shift of the pyridine ring vibrations. - Shift of the thioamide bands (C=S and C-N stretching). A decrease in the C=S stretching frequency and an increase in the C-N stretching frequency are indicative of S-coordination. |
| ¹H NMR | - Shifts in the chemical shifts of the pyridine and ethyl protons upon coordination. Broadening of signals can occur for paramagnetic complexes. |
| UV-Vis | - Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). - Shifts in the intra-ligand π-π* transitions. - Appearance of d-d transitions for transition metal complexes. |
Chapter 3: Applications - From Catalysis to Medicine
The unique structural and electronic properties of metal complexes of this compound open up avenues for their application in various fields.
Catalysis
Pyridine-containing ligands are widely used in catalysis, and the introduction of a thioamide group can modulate the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity. Potential catalytic applications include:
-
Cross-Coupling Reactions: Palladium and nickel complexes are well-known catalysts for C-C and C-N bond formation reactions. The this compound ligand could be employed to create novel catalysts for reactions like Suzuki, Heck, and Sonogashira couplings.
-
Oxidation/Reduction Reactions: The redox-active nature of some transition metals, when complexed with this ligand, could be harnessed for selective oxidation or reduction of organic substrates.
-
Polymerization: Some transition metal complexes are active catalysts for olefin polymerization. The steric and electronic environment provided by the this compound ligand could influence the properties of the resulting polymers.
Caption: General workflow for catalytic applications.
Medicinal Chemistry and Drug Development
Both pyridine and thioamide moieties are found in numerous biologically active compounds.[5] The combination of these two functionalities in this compound and its metal complexes suggests potential for medicinal applications.
-
Antimicrobial Activity: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes. The antibacterial and antifungal properties of this compound complexes are a promising area of research.[6]
-
Anticancer Activity: Some metal complexes have shown promising anticancer activity through various mechanisms, including DNA binding and cleavage, inhibition of key enzymes, and induction of apoptosis. The ability of the pyridine and thioamide groups to interact with biological macromolecules makes these complexes interesting candidates for anticancer drug development.
-
Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow them to act as inhibitors for certain enzymes implicated in disease pathways.
Conclusion and Future Outlook
This compound is a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the intriguing properties of its metal complexes make it a valuable building block for the design of new functional materials. Future research in this area could focus on:
-
Exploring a wider range of metal complexes: Synthesizing and characterizing complexes with a greater variety of transition metals, lanthanides, and main group elements.
-
In-depth catalytic studies: Systematically investigating the catalytic activity of these complexes in a broader range of organic transformations.
-
Comprehensive biological evaluation: Conducting thorough studies to elucidate the mechanisms of antimicrobial and anticancer activity of these complexes.
-
Theoretical studies: Employing computational methods to gain deeper insights into the electronic structure, bonding, and reactivity of these complexes.
This guide serves as a foundational resource for researchers embarking on the exploration of this compound. The protocols and insights provided herein are intended to facilitate further discovery and innovation in this exciting area of coordination chemistry.
References
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Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N'-Acylhydrazines with the Use of a Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
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Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478. [Link]
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Neumann, T., Jess, I., & Näther, C. (2018). Crystal structures of tetra-kis-(pyridine-4-thio-amide-κN)bis-(thio-cyanato-κN)cobalt(II) monohydrate and bis-(pyridine-4-thio-amide-κN)bis-(thio-cyanato-κN)zinc(II). Acta Crystallographica Section E: Crystallographic Communications, 74(2), 141-146. [Link]
- Reiss, A., Mureşan, V., & Mureşan, N. (2000). Transition metal complexes of heterocyclic ligands. Part IV. Complexes of thionicotinamide with Fe(II), Co(II), Ni(II) and Cu(II). Journal of the Indian Chemical Society, 77(10), 481-483.
-
Baranac-Stojanović, M. (2014). Tautomerism of pyridine derivatives. RSC Advances, 4(69), 36625-36636. [Link]
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Syntheses of group 4 transition metal complexes bearing 2-pyridinethiolate ligands and their catalytic activities for ethylene polymerization. (2002). Journal of Organometallic Chemistry, 658(1-2), 91-100. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6987. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4784. [Link]
-
The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2019). Oriental Journal of Chemistry, 35(1). [Link]
-
Thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N'-acylhydrazines with the use of a fluorous Lawesson's reagent. (2006). Organic Letters, 8(8), 1625-1628. [Link]
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Application Note: A Practical Guide to Utilizing 4-Pyridineethanethioamide in Enzyme Inhibition Studies
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities.[1][2] Similarly, the thioamide group, an isostere of the amide bond, has garnered significant interest in drug design due to its unique chemical properties that can enhance target affinity and metabolic stability.[3] The compound 4-Pyridineethanethioamide, which incorporates both of these moieties, therefore represents a compelling candidate for screening as a novel enzyme inhibitor.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of this compound as a potential enzyme inhibitor. We will cover essential preparatory steps, detailed protocols for screening and characterization, and data analysis techniques. The methodologies outlined herein are designed to be broadly applicable to a variety of enzyme systems and are grounded in established principles of enzyme kinetics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is crucial for designing robust and reproducible enzyme assays.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | |
| Molecular Weight | 152.22 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited and pH-dependent due to the pyridine nitrogen.[1][5] | - |
| Stability | Generally stable, but the thioamide group can be more reactive than an amide and may be susceptible to hydrolysis under extreme pH conditions or in the presence of certain metals.[6] | - |
Getting Started: Essential Preparations
Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental to obtaining reliable and reproducible results.[7][8] Given the predicted solubility of this compound, dimethyl sulfoxide (DMSO) is a recommended solvent for the primary stock solution.
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh out 1.522 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a 1 mL volumetric flask. Add approximately 0.8 mL of high-purity, anhydrous DMSO.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Final Volume Adjustment: Add DMSO to the 1 mL mark of the volumetric flask.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Causality: Using a high concentration stock solution in DMSO allows for minimal solvent concentration in the final assay, reducing potential solvent-induced artifacts.[9] Aliquoting prevents degradation of the compound due to repeated temperature changes.
Buffer and Reagent Preparation
The choice of buffer system is critical and should be optimized for the specific enzyme being studied. The buffer should maintain a stable pH and not interfere with enzyme activity or the detection method.
-
pH Considerations: The pyridine moiety in this compound has a pKa of approximately 5.2. Therefore, the charge state of the compound will change around this pH, which could affect its binding to the enzyme. It is important to maintain a consistent pH throughout all experiments.
-
Assay Components: Ensure all other reagents (enzyme, substrate, cofactors) are prepared in the chosen assay buffer and are of high purity.
Experimental Workflows
The following diagram illustrates the overall workflow for characterizing a novel enzyme inhibitor.
Caption: Workflow for enzyme inhibitor characterization.
Protocol 1: Primary Screening for Enzyme Inhibition
This protocol is designed to quickly assess whether this compound exhibits inhibitory activity against the target enzyme at a single, relatively high concentration.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
10 mM this compound stock solution in DMSO
-
DMSO (for control)
-
Microplate reader and appropriate microplates (e.g., 96-well clear plates for colorimetric assays)[10]
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM stock solution of this compound in assay buffer to a 2X working concentration (e.g., 20 µM for a final assay concentration of 10 µM).
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
-
Assay Setup (in triplicate):
| Well Type | Component 1 (50 µL) | Pre-incubation (5-10 min at RT) | Component 2 (50 µL) |
| Test | 2X Inhibitor (20 µM) | Add 50 µL of 2X Enzyme | Initiate with 100 µL of 2X Substrate |
| Positive Control (No Inhibitor) | Assay Buffer + same % DMSO as Test | Add 50 µL of 2X Enzyme | Initiate with 100 µL of 2X Substrate |
| Negative Control (No Enzyme) | 2X Inhibitor (20 µM) | Add 50 µL of Assay Buffer | Initiate with 100 µL of 2X Substrate |
-
Reaction and Detection:
-
Immediately after adding the substrate, mix the plate gently.
-
Measure the reaction rate using a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes). The rate is the change in absorbance (or fluorescence) per unit time.
-
Data Analysis:
-
Calculate the average reaction rate for each condition.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Test / Rate_Positive_Control)) * 100
Self-Validation: The positive control establishes the baseline 100% enzyme activity, while the negative control ensures that the inhibitor or substrate does not interfere with the assay signal. A result of >50% inhibition is a common threshold for advancing a compound to IC50 determination.[11]
Protocol 2: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[12][13]
Procedure:
-
Prepare Serial Dilutions: Prepare a series of 2X concentrations of this compound in assay buffer by serially diluting the stock solution. A common range is from 100 µM down to 0.1 nM, using 8-12 concentrations.
-
Assay Setup: Set up the assay as in Protocol 1, but replace the single concentration of inhibitor with the serial dilutions.
-
Reaction and Detection: Follow the same procedure as in Protocol 1.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[14]
Protocol 3: Elucidating the Mechanism of Inhibition (Reversible vs. Irreversible)
This protocol helps to determine if this compound binds reversibly or irreversibly to the enzyme.[15][16] Irreversible inhibitors typically form a covalent bond with the enzyme.[17]
Jump-Dilution Method:
-
Incubation: Prepare two samples:
-
Sample A (Test): Incubate a high concentration of the enzyme with a high concentration of this compound (e.g., 10x IC50) for a prolonged period (e.g., 60 minutes).
-
Sample B (Control): Incubate the enzyme with the equivalent concentration of DMSO for the same duration.
-
-
Dilution: Rapidly dilute both samples 100-fold into assay buffer containing the substrate. This dilution reduces the inhibitor concentration to well below its IC50.
-
Measure Activity: Immediately measure the enzyme activity for both diluted samples.
Interpretation:
-
Reversible Inhibition: If the activity of Sample A recovers to a level similar to that of Sample B, the inhibition is reversible.
-
Irreversible Inhibition: If the activity of Sample A remains significantly lower than that of Sample B, the inhibition is likely irreversible.
Causality: The thioamide group in this compound is more nucleophilic than an amide and could potentially form a covalent bond with electrophilic residues in the enzyme's active site, leading to irreversible inhibition.[3][6]
Protocol 4: Kinetic Characterization of Reversible Inhibition
If the inhibition is determined to be reversible, this protocol will help to elucidate the specific mode of inhibition (e.g., competitive, non-competitive).[18][19]
Caption: Modes of reversible enzyme inhibition.
Procedure:
-
Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.
-
Choose a range of substrate concentrations around the known Michaelis constant (Km) of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
For each substrate concentration, measure the reaction rate in the absence of inhibitor and in the presence of several fixed concentrations of this compound (e.g., 0.5x, 1x, 2x IC50).
-
-
Data Collection: Measure the initial reaction rates (V₀) for all conditions.
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a series of curves.
-
Lineweaver-Burk Plot: To more clearly distinguish the mode of inhibition, create a double reciprocal plot (1/V₀ vs. 1/[S]).[20][21][22]
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Determine Ki: The inhibition constant (Ki) can be calculated from the changes in apparent Km or Vmax derived from these plots.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Precipitation | Poor aqueous solubility of this compound. | Increase the final DMSO concentration slightly (up to 1-2%), but ensure it does not affect enzyme activity. Test a different co-solvent.[9] |
| High Signal in Negative Control | Autohydrolysis of the substrate or interference from the compound. | Test the stability of the substrate in the assay buffer. Measure the absorbance/fluorescence of the compound alone.[10] |
| Inconsistent Results | Reagent instability, pipetting errors, or temperature fluctuations. | Prepare fresh reagents daily. Use calibrated pipettes. Ensure all components are at the correct temperature before starting the reaction.[23][24] |
| No Inhibition at High Concentrations | The compound is not an inhibitor of the target enzyme, or it may have a complex inhibition mechanism. | Confirm the activity of the compound with an orthogonal assay. Test an even wider range of concentrations.[25] |
References
-
Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]
-
MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course material link may vary)
-
ScienceDirect. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved from [Link]
-
Knya. (2024). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]
-
PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]
-
Pearson. (2022). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link] (Note: Specific article link may vary)
-
ACS Publications. (n.d.). Biosynthesis and Chemical Applications of Thioamides. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]
-
AK Lectures. (n.d.). Irreversible and Reversible Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
ResearchGate. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 8.7: Enzyme Inhibition. Retrieved from [Link]
-
YouTube. (2014). Reversible and Irreversible Enzyme Inhibition. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]
-
PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Retrieved from [Link]
-
ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3: Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to bioactive thioamides. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
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Mastering the Dissolution of 4-Pyridineethanethioamide: An Application Protocol for Researchers
This comprehensive guide provides a detailed protocol for the dissolution of 4-Pyridineethanethioamide, a compound of interest for a range of research applications, including those in drug development. This document is intended for researchers, scientists, and professionals in the field who require a reliable and reproducible method for preparing this compound for experimental use. By explaining the rationale behind each step, this protocol aims to empower users to not only follow the procedure but also to adapt it based on their specific experimental needs while maintaining solution integrity.
Introduction to this compound
This compound (CAS 5451-38-7) is a thioamide-containing heterocyclic compound.[1][2] Thioamides are recognized for their unique chemical properties and biological activities, often serving as isosteres for amides in medicinal chemistry to enhance metabolic stability or improve pharmacokinetic profiles.[3][4][5] Understanding the optimal method for dissolving this compound is the foundational first step for any subsequent in vitro or in vivo studies.
The dissolution of compounds with limited aqueous solubility, a common characteristic of many small molecules in drug discovery, presents a significant challenge. A frequent approach is the use of a strong, biocompatible organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in an aqueous medium. This protocol will focus on the use of dimethyl sulfoxide (DMSO) for this purpose, a widely accepted solvent in biological research for its potent solubilizing capabilities.[6][7][8]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties is essential for developing a robust dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | [1][2] |
| Molecular Weight | 152.22 g/mol | [1][2] |
| CAS Number | 5451-38-7 | [1][2] |
| Appearance | Solid (visual inspection) | N/A |
| Predicted Solubility | Poor in water, Soluble in DMSO | Inferred from similar compounds |
Core Protocol: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize precipitation and ensure the accurate delivery of the compound to the experimental system.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile, aqueous buffer or cell culture medium for dilution
Safety Precautions
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Experimental Workflow Diagram
Caption: Workflow for dissolving this compound.
Step-by-Step Protocol
Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.522 mg of the compound (Molecular Weight = 152.22 g/mol ).
-
Rationale: Precise weighing is critical for accurate final concentrations. Using an analytical balance is recommended.
-
-
Initial Dissolution in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Rationale: Anhydrous DMSO is used to prevent the introduction of water, which could decrease the solubility of hydrophobic compounds.
-
-
Vortexing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.
-
Rationale: Vigorous mixing provides the mechanical energy needed to break down particle aggregates and facilitate dissolution.
-
-
Gentle Warming (Optional): If the compound does not fully dissolve after vortexing, gently warm the solution in a water bath or on a heating block set to 37°C for 5-10 minutes. Vortex again.
-
Rationale: Increasing the temperature can enhance the solubility of some compounds. Avoid excessive heat, which could lead to degradation.
-
-
Storage of Stock Solution: Once fully dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Rationale: Low-temperature storage slows down potential degradation. Aliquoting prevents repeated temperature fluctuations that can compromise the stability of the compound and the integrity of the DMSO solvent.
-
Part 2: Preparation of the Final Working Solution
The key challenge when diluting a DMSO stock solution into an aqueous buffer or cell culture medium is preventing the compound from precipitating out of solution. This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in the final aqueous environment.
-
Pre-warming the Diluent: Pre-warm the aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays).
-
Rationale: This can help to keep the compound in solution upon dilution.
-
-
Dilution Strategy: It is crucial to add the DMSO stock solution to the aqueous diluent, and not the other way around. This ensures that the DMSO is rapidly dispersed. For sensitive assays, a serial dilution approach may be beneficial.
-
Rationale: Adding a small volume of DMSO stock to a larger volume of aqueous solution promotes rapid mixing and minimizes localized high concentrations of the compound that can trigger precipitation.
-
-
Immediate and Thorough Mixing: Pipette the required volume of the DMSO stock solution directly into the pre-warmed diluent. Immediately mix the solution by gentle vortexing or by inverting the tube several times.
-
Rationale: Rapid and complete mixing is the most critical step to prevent precipitation.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
-
Immediate Use: The final working solution should be used immediately after preparation, as the compound may precipitate over time even at low concentrations.
Troubleshooting and Best Practices
-
Precipitation in Working Solution: If precipitation occurs, try lowering the final concentration of this compound. Alternatively, consider a formulation approach using solubilizing agents, though this will require extensive validation for your specific experimental system.
-
DMSO Quality: Use high-purity, anhydrous DMSO to avoid issues with water content affecting solubility and to prevent contaminants from interfering with your experiments.
-
Material Compatibility: Ensure that all containers and pipette tips are compatible with DMSO. Polystyrene can be degraded by high concentrations of DMSO. Polypropylene is generally a safe choice.
Solvent Selection Logic
The choice of solvent is paramount for successful experimentation. The following diagram illustrates the decision-making process that leads to the selection of DMSO for compounds like this compound.
Caption: Decision tree for solvent selection.
By following this detailed protocol and understanding the underlying principles, researchers can confidently prepare solutions of this compound for their experiments, ensuring reproducibility and the integrity of their results.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3034092, this compound." PubChem, [Link].
-
National Center for Biotechnology Information. "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." PubMed Central, [Link].
-
Khan, H. "Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?" ResearchGate, [Link].
-
ResearchGate. "Synthetic approaches to bioactive thioamides." ResearchGate, [Link].
-
Organic Chemistry Portal. "Thioamide synthesis by thionation." Organic Chemistry Portal, [Link].
-
National Center for Biotechnology Information. "Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies." PubMed Central, [Link].
-
Mohamed, E. "I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?" ResearchGate, [Link].
-
ResearchGate. "Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform." ResearchGate, [Link].
-
National Center for Biotechnology Information. "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides." PubMed Central, [Link].
-
Global Substance Registration System. "this compound." GSRS, [Link].
-
Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72921, 4-Pyridineethanol." PubChem, [Link].
-
EMD Millipore. "Solvent Miscibility Table." EMD Millipore, [Link].
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- 1. This compound | C7H8N2S | CID 3034092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridineethanethioamide
Welcome to the technical support center for the synthesis of 4-Pyridineethanethioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction to this compound Synthesis
The synthesis of this compound typically involves the thionation of its corresponding amide, 4-pyridineacetamide. This transformation, while conceptually straightforward, is often fraught with challenges ranging from incomplete conversion and difficult purification to unexpected side reactions. The presence of the pyridine ring introduces specific chemical properties that must be carefully considered to achieve a successful outcome.
The most common and effective method for this thionation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1][2] This guide will focus primarily on troubleshooting this widely used synthetic route.
Core Synthesis Workflow: Thionation of 4-Pyridineacetamide
To provide context for the troubleshooting guide, a generalized experimental workflow for the synthesis of this compound is presented below. This protocol is a composite of best practices for thionation reactions using Lawesson's reagent.
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subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; "Reaction_Mixture" [label="Combine Reactants\nUnder Inert Atmosphere (N2 or Ar)", fontcolor="#202124", fillcolor="#FFFFFF"]; "Heating" [label="Heat to Reflux\n(e.g., 80-110 °C)", fontcolor="#202124", fillcolor="#FFFFFF"]; "Monitoring" [label="Monitor by TLC or LC-MS", fontcolor="#202124", fillcolor="#FFFFFF"]; }
subgraph "cluster_workup" { label="Work-up & Isolation"; bgcolor="#F1F3F4"; "Cooling" [label="Cool to Room Temperature", fontcolor="#202124", fillcolor="#FFFFFF"]; "Quenching" [label="Quench with Sat. NaHCO3 (aq)", fontcolor="#202124", fillcolor="#FFFFFF"]; "Extraction" [label="Extract with Organic Solvent\n(e.g., Ethyl Acetate, DCM)", fontcolor="#202124", fillcolor="#FFFFFF"]; "Drying" [label="Dry Organic Layer (e.g., Na2SO4)", fontcolor="#202124", fillcolor="#FFFFFF"]; "Concentration" [label="Concentrate in vacuo", fontcolor="#202124", fillcolor="#FFFFFF"]; }
subgraph "cluster_purification" { label="Purification"; bgcolor="#F1F3F4"; "Chromatography" [label="Silica Gel Chromatography", fontcolor="#202124", fillcolor="#FFFFFF"]; "Recrystallization" [label="Recrystallization", fontcolor="#202124", fillcolor="#FFFFFF"]; }
"4-Pyridineacetamide" -> "Reaction_Mixture"; "Lawesson's Reagent" -> "Reaction_Mixture"; "Anhydrous Solvent" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Heating" -> "Monitoring" -> "Cooling" -> "Quenching" -> "Extraction" -> "Drying" -> "Concentration" -> "Chromatography" -> "Recrystallization" -> "Final_Product" [label="Pure this compound"]; }
Caption: Generalized workflow for the synthesis of this compound.Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 4-pyridineacetamide.
-
The isolated yield of the desired thioamide is very low.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Lawesson's Reagent | The stoichiometry of the reaction requires at least 0.5 equivalents of Lawesson's reagent per equivalent of amide, as the reagent provides two sulfur atoms. However, commercially available Lawesson's reagent can have variable purity. | Use 0.5 to 0.7 equivalents of Lawesson's reagent. It is advisable to use a freshly opened bottle or to test the reagent's activity on a small scale with a reliable substrate. |
| Low Reaction Temperature | The thionation reaction has a significant activation energy barrier.[2] Insufficient thermal energy will result in a slow or stalled reaction. | Ensure the reaction is heated to a sufficiently high temperature. Toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are common solvents that allow for effective reflux temperatures.[3] |
| Presence of Moisture | Lawesson's reagent is sensitive to moisture and can be hydrolyzed, reducing its reactivity.[1] | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
| Poor Solubility of Starting Material | If the 4-pyridineacetamide is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. | Choose a solvent in which the starting amide has good solubility at the reaction temperature. Dioxane or THF are often good choices. If solubility remains an issue, consider using a higher boiling point solvent like xylene, but be mindful of potential side reactions at higher temperatures. |
Problem 2: Formation of Multiple Byproducts
Symptoms:
-
TLC analysis shows multiple new spots in addition to the product and starting material.
-
The crude ¹H NMR spectrum is complex and difficult to interpret.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Degradation of Lawesson's Reagent | At high temperatures, Lawesson's reagent can decompose, leading to the formation of various phosphorus-sulfur byproducts.[4] These can complicate the reaction and purification. | Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
| Side Reactions with the Pyridine Ring | The nitrogen atom of the pyridine ring is basic and can potentially interact with the electrophilic phosphorus atoms of Lawesson's reagent or its intermediates, leading to undesired side products. | Consider using a less polar, non-coordinating solvent like toluene. The addition of a non-nucleophilic base, such as proton sponge, in substoichiometric amounts might scavenge any acidic byproducts that could protonate and activate the pyridine ring towards side reactions. |
| Hydrolysis of the Thioamide Product | Thioamides can be susceptible to hydrolysis back to the corresponding amide, especially under acidic or basic conditions during work-up.[5] | During the aqueous work-up, use a mild base like saturated sodium bicarbonate solution to neutralize any acidic byproducts. Avoid prolonged exposure to strongly acidic or basic conditions. |
| Formation of Phosphorus-Containing Byproducts | The main byproduct of the Lawesson's reagent reaction is a six-membered ring containing phosphorus and oxygen.[4] This and other phosphorus-containing species can be difficult to separate from the desired product. | A common method to remove these byproducts is to quench the reaction with a small amount of a primary amine, like aniline, which will react with the excess reagent. Additionally, careful column chromatography is often necessary.[6] |
Problem 3: Difficult Purification
Symptoms:
-
The product co-elutes with impurities during column chromatography.
-
The product fails to crystallize or oils out during recrystallization.
-
The isolated product has a persistent unpleasant odor.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Polarity of the Product and Byproducts | This compound is a relatively polar molecule due to the pyridine ring and the thioamide group. The phosphorus-containing byproducts from Lawesson's reagent can also be polar, making chromatographic separation challenging. | Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic pyridine compound on the silica gel. |
| Inappropriate Recrystallization Solvent | For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7][8] | Perform a solvent screen with small amounts of the crude product to identify a suitable recrystallization solvent or solvent pair. Potential solvents include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes. |
| Residual Sulfur-Containing Impurities | The persistent odor is often due to trace amounts of volatile sulfur compounds. | After purification, co-evaporating the product with a high-boiling point, non-reactive solvent like toluene can help to remove residual volatile impurities. Storing the product under high vacuum for an extended period can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of Lawesson's reagent to use?
A1: Theoretically, 0.5 equivalents of Lawesson's reagent are needed to convert one equivalent of an amide to a thioamide. However, due to potential impurities in the reagent and its sensitivity to moisture, it is often advisable to use a slight excess, typically in the range of 0.55 to 0.7 equivalents. It is recommended to perform a small-scale trial reaction to determine the optimal amount for your specific batch of reagent and reaction conditions.
Q2: Can I use other thionating reagents besides Lawesson's reagent?
A2: Yes, other thionating reagents can be used. Phosphorus pentasulfide (P₄S₁₀) is a classic reagent for this transformation, though it often requires higher temperatures and can be less selective.[9] A complex of P₄S₁₀ with pyridine has also been reported as an effective and storable thionating agent.[1] For some substrates, newer methods using elemental sulfur in the presence of a catalyst or promoter may also be applicable.[9]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a solvent system that provides good separation between the starting material (4-pyridineacetamide) and the product (this compound). The thioamide product is typically less polar than the corresponding amide. Staining the TLC plate with potassium permanganate can help visualize both the starting material and the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.
Q4: My purified product has a yellowish tint. Is this normal?
A4: Thioamides are often yellow or pale yellow solids, so a slight yellow color is generally expected. However, a deep yellow or orange color may indicate the presence of impurities. If the color is intense, further purification by recrystallization or a second column chromatography may be necessary.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR: The two protons of the CH₂ group adjacent to the pyridine ring would likely appear as a singlet around 3.8-4.2 ppm. The two protons of the thioamide NH₂ group would appear as two broad singlets at lower field, potentially between 8.5 and 10.5 ppm. The pyridine protons would appear in the aromatic region, with the protons at the 2 and 6 positions downfield (around 8.5 ppm) and the protons at the 3 and 5 positions further upfield (around 7.3 ppm).
-
¹³C NMR: The thiocarbonyl carbon (C=S) is the most downfield signal, typically appearing in the range of 190-210 ppm. The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm), and the CH₂ carbon would be expected around 40-50 ppm.
Q6: Is this compound stable? How should I store it?
A6: Thioamides are generally less stable than their corresponding amides and can be susceptible to hydrolysis and oxidation. It is recommended to store pure this compound in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation over time.
References
-
Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). What's the by-product of Lawesson's reagent?. Retrieved from [Link]
-
SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Retrieved from [Link]
-
Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
-
YouTube. (2021). [Orgo Lab] Recrystallization of Acetanilide. Retrieved from [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
Georg-August-Universität Göttingen. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2006). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Pyridineethanethioamide
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pyridineethanethioamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and synthetic challenges. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively design more robust synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis via Thionation of 4-Pyridineacetamide
Question 1: I am attempting to synthesize this compound by thionating 4-Pyridineacetamide with Lawesson's reagent, but I am observing low yields and a complex mixture of products. What are the likely side reactions?
Answer:
The thionation of amides using Lawesson's reagent is a common and effective method; however, several side reactions can lead to reduced yields and purification challenges.
1. Incomplete Thionation: The most straightforward issue is an incomplete reaction, leaving unreacted 4-Pyridineacetamide in your product mixture.
-
Causality: Insufficient equivalents of Lawesson's reagent, low reaction temperature, or short reaction times can lead to incomplete conversion. Lawesson's reagent can also degrade upon exposure to moisture.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure you are using at least 0.5 equivalents of Lawesson's reagent per amide functional group. It is often beneficial to use a slight excess (e.g., 0.6-0.7 equivalents).
-
Reaction Conditions: The reaction typically requires elevated temperatures. Refluxing in a high-boiling solvent like toluene or dioxane is common. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reagent Quality: Use freshly opened or properly stored Lawesson's reagent to ensure its reactivity.
-
2. Formation of Phosphorus-Containing Byproducts: The reaction of Lawesson's reagent with the amide generates a stable phosphorus-oxygen containing byproduct.[1]
-
Causality: This byproduct is an inherent part of the reaction mechanism. Its polarity can be similar to the desired thioamide, complicating purification by column chromatography.
-
Troubleshooting:
-
Work-up Procedure: A modified work-up can help to remove these byproducts. Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate can hydrolyze some of the phosphorus byproducts.
-
Purification: Careful column chromatography is often necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can help to separate the product from polar impurities.
-
3. Hydrolysis of the Thioamide: Thioamides are susceptible to hydrolysis back to the corresponding amide, especially under acidic or basic conditions during work-up.
-
Causality: The presence of water in combination with acid or base can facilitate the hydrolysis of the thioamide functional group.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions.
-
Neutral Work-up: During the work-up, try to maintain a neutral pH. Wash the organic layer with brine and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
4. Side Reactions with the Pyridine Ring: The pyridine nitrogen is basic and can interact with the thionating reagent or acidic byproducts.
-
Causality: The Lewis basicity of the pyridine nitrogen can lead to the formation of adducts with phosphorus-containing species.
-
Troubleshooting:
-
Solvent Choice: Using a non-coordinating solvent can minimize these interactions.
-
Temperature Control: Avoid excessively high temperatures that might promote side reactions involving the pyridine ring.
-
Synthesis from 4-Pyridineacetonitrile
Question 2: I am trying to synthesize this compound from 4-Pyridineacetonitrile and hydrogen sulfide (H₂S), but the reaction is sluggish and I'm concerned about handling gaseous H₂S. Are there safer alternatives and how can I drive the reaction to completion?
Answer:
The addition of hydrogen sulfide to a nitrile is a direct method for thioamide synthesis. However, it presents both safety and reactivity challenges.
1. Handling of Hydrogen Sulfide: H₂S is a toxic and flammable gas, requiring specialized equipment and a well-ventilated fume hood.
-
Alternative H₂S Sources: To avoid handling gaseous H₂S, you can use in situ sources.
-
Sodium Hydrosulfide (NaSH): This solid reagent can be used as a source of the HS⁻ nucleophile. The reaction of nitriles with NaSH in a suitable solvent like DMF is a safer alternative.[2]
-
Ammonium Sulfide ((NH₄)₂S): An aqueous solution of ammonium sulfide can also be used.
-
-
Expert Insight: When using salt-based H₂S sources, the addition of a Lewis acid like magnesium chloride (MgCl₂) can activate the nitrile, facilitating the nucleophilic attack and improving the reaction rate.[2]
2. Incomplete Conversion of the Nitrile: The reaction can be slow and may not proceed to completion.
-
Causality: The electrophilicity of the nitrile carbon is relatively low. The basicity of the reaction medium can also be a factor.
-
Troubleshooting:
-
Catalysis: The reaction can be catalyzed by a base or an acid. A common method involves bubbling H₂S through a solution of the nitrile in a basic solvent like pyridine or in the presence of a tertiary amine (e.g., triethylamine).
-
Pressure: Conducting the reaction in a sealed pressure vessel can increase the concentration of H₂S in the solution and accelerate the reaction.
-
Reaction Time and Temperature: These reactions may require prolonged reaction times at elevated temperatures. Monitor the reaction progress by TLC or GC-MS.
-
3. Potential Side Reactions:
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile can hydrolyze to the corresponding amide (4-Pyridineacetamide) or carboxylic acid.
-
Prevention: Use anhydrous solvents and reagents to minimize hydrolysis.
-
-
Formation of Dithioic Acids and Other Sulfur Byproducts: Under certain conditions, further reactions with sulfur species can occur.
-
Control: Careful control of stoichiometry and reaction conditions is crucial.
-
Synthesis via the Willgerodt-Kindler Reaction
Question 3: I am considering a Willgerodt-Kindler reaction starting from 4-ethylpyridine to synthesize this compound. What are the potential pitfalls and common side reactions associated with this method?
Answer:
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones (or in some cases, alkyl-substituted arenes) to the corresponding terminal thioamides.[3][4][5][6] Starting from 4-ethylpyridine, the reaction would involve a reaction with elemental sulfur and a secondary amine (commonly morpholine) at high temperatures.
1. Low Reactivity of the Alkyl Pyridine: The classical Willgerodt-Kindler reaction typically starts from a ketone. The direct use of an alkyl-substituted heterocycle might require harsh conditions and result in lower yields.
-
Causality: The initial step of the reaction is believed to involve the formation of an enamine from a ketone. Starting with an alkyl group requires an initial oxidation step, which can be a bottleneck.
-
Alternative Starting Material: A more reliable approach would be to start from 4-acetylpyridine. The reaction of 4-acetylpyridine with sulfur and morpholine would be a more conventional Willgerodt-Kindler synthesis.
2. Formation of Complex Mixtures: The reaction is known to sometimes produce complex mixtures of products, especially when yields are low.[7]
-
Causality: The high temperatures required can lead to various thermal decomposition and side reactions.
-
Troubleshooting:
-
Microwave Irradiation: The use of microwave heating has been shown to improve yields and reduce reaction times for the Willgerodt-Kindler reaction, potentially minimizing the formation of byproducts.[8]
-
Solvent Choice: While often run neat, the use of a high-boiling, polar aprotic solvent like DMF can sometimes improve the reaction profile.
-
3. Common Byproducts:
-
α-Ketothioamides: The formation of α-ketothioamides is a known side reaction in the Willgerodt-Kindler reaction, particularly when using infrared energy as an activation source.[8]
-
Unreacted Starting Material: Due to the potentially harsh conditions, it is common to have unreacted starting material, which can complicate purification.
-
Sulfur-Containing Polymers: At high temperatures, elemental sulfur can form polymeric species that can be difficult to remove.
4. Purification Challenges: The crude product of a Willgerodt-Kindler reaction is often a dark, tarry residue.
-
Troubleshooting Purification:
-
Initial Work-up: After the reaction, excess sulfur can be removed by filtration of the hot reaction mixture or by washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution due to its toxicity and flammability).
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the thioamide product. A gradient elution is typically required.
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound from 4-Pyridineacetonitrile
This protocol is based on the general procedure for the synthesis of thioamides from nitriles using sodium hydrosulfide.[2]
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Pyridineacetonitrile | 118.14 | 10 | 1.18 g |
| Sodium Hydrosulfide (NaSH) | 56.06 | 20 | 1.12 g |
| Magnesium Chloride (MgCl₂) | 95.21 | 10 | 0.95 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Pyridineacetonitrile (1.18 g, 10 mmol) and anhydrous N,N-Dimethylformamide (20 mL).
-
Add magnesium chloride (0.95 g, 10 mmol) to the solution and stir until it dissolves.
-
Add sodium hydrosulfide (1.12 g, 20 mmol) to the mixture in one portion.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate of the crude this compound should form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Troubleshooting this Protocol:
-
Low Yield:
-
Ensure all reagents are anhydrous, as water can lead to hydrolysis of the nitrile.
-
Increase the reaction time or temperature if the conversion is low.
-
Ensure the sodium hydrosulfide is of good quality.
-
-
Product is an Oil:
-
This may indicate the presence of impurities. Try to triturate the oil with a non-polar solvent like diethyl ether or hexanes to induce crystallization. If this fails, purification by column chromatography is necessary.
-
Visualization of Reaction Pathways
Main Synthetic Routes to this compound
Caption: Primary synthetic routes to this compound.
Common Side Reactions in Thioamide Synthesis
Caption: Overview of common side reactions in thioamide synthesis.
References
-
López-Cortés, J. G., et al. (2009). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Canadian Journal of Chemistry, 87(10), 1357-1364. [Link]
-
Suzuki, H., & Yoshinaga, M. (1999). A New Method for the Synthesis of Aromatic Primary Thioamides from Nitriles without Handling of Gaseous Hydrogen Sulfide. Synthesis, 1999(11), 1953-1955. [Link]
-
Onyon, P. F. (1955). The polymerization of 4-vinyl pyridine. Transactions of the Faraday Society, 51, 400-412. [Link]
-
Wolf, D. E., et al. (1949). The Willgerodt Reaction. IV. The Reaction of Some Substituted Acetophenones. Journal of the American Chemical Society, 71(7), 2365-2367. [Link]
-
Micallef, J. V., & Satchell, D. P. N. (1982). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1379-1382. [Link]
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107. [Link]
-
gsrs. (n.d.). This compound. [Link]
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
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Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553. [Link]
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Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]
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- 8. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4-Pyridineethanethioamide in different solvents
Technical Support Center: 4-Pyridineethanethioamide
Introduction: The Critical Role of Solvent Selection in Experiments with this compound
Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that the success of your experiments hinges on the integrity of your starting materials. This compound, a valuable compound in various research applications, possesses a thioamide functional group that, while essential for its activity, also confers specific chemical reactivities. The stability of this compound in solution is not a trivial matter; it is a critical parameter that can profoundly impact experimental reproducibility, analytical accuracy, and the ultimate validity of your results.
This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound in different solvent systems. We will move beyond simple recommendations to explain the underlying chemical principles, helping you make informed decisions in your experimental design. This document is structured as a dynamic resource, featuring frequently asked questions (FAQs), a practical troubleshooting guide, and detailed experimental protocols to empower you to proactively manage and verify the stability of your compound.
Frequently Asked Questions (FAQs): Stability and Handling
This section addresses the most common questions our team encounters regarding the use of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound, like other thioamides, is primarily influenced by its chemical environment. The key factors are:
-
pH: Thioamides are susceptible to hydrolysis, a reaction with water that breaks down the molecule.[1] This process can be catalyzed by both acids and bases.[2] Alkaline conditions, in particular, can readily deprotonate primary and secondary thioamides, leading to the formation of iminothiols, which can be unstable.[3] Strong acidic conditions can also lead to significant chain scission and degradation.[4]
-
Solvent Nucleophilicity: Solvents that are strong nucleophiles, such as primary alcohols like methanol, can potentially attack the electrophilic carbon of the thioamide group, leading to solvolysis.[3]
-
Oxidizing Agents: The sulfur atom in the thioamide group is susceptible to oxidation. The presence of dissolved oxygen or residual oxidizing agents (like peroxides in some ethers) can lead to the formation of undesired byproducts.[2]
-
Light Exposure (Photostability): Molecules with chromophores, like the pyridine ring and the thioamide group in this compound, can absorb UV or visible light.[5] This absorbed energy can trigger degradation pathways.[6] Therefore, assessing the intrinsic photostability of the compound is crucial, as recommended by ICH guidelines.[7][8]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9] Long-term storage at room temperature or above can compromise sample integrity, especially in less stable solvents.
Q2: Which solvents are generally recommended for preparing and storing solutions of this compound?
Based on the general stability profile of thioamides, the following solvents are recommended. The choice depends on the required polarity for your application.
-
Aprotic Polar Solvents: Acetonitrile (ACN) is often a preferred choice for a polar solvent as it is less nucleophilic than alcohols like methanol.[3] Dimethyl sulfoxide (DMSO) is also commonly used for creating concentrated stock solutions, though it should be of high purity to avoid oxidative degradation.
-
Aprotic Non-Polar Solvents: Dichloromethane (DCM) and ethyl acetate are generally considered stable solvents for thioamides and are suitable for various synthetic and analytical procedures.[3]
Q3: Are there any solvents I should avoid when working with this compound?
Yes. Caution is strongly advised with the following:
-
Protic Nucleophilic Solvents: Methanol should be used with caution, as it could be problematic due to its nucleophilicity.[3] If a protic solvent is necessary, consider a more sterically hindered alcohol like isopropanol, which is less reactive.[3]
-
Aqueous Solutions without pH control: Due to the risk of pH-catalyzed hydrolysis, storing this compound in unbuffered water for extended periods is not recommended. If an aqueous medium is required, use a buffered solution at a pH where the compound exhibits maximum stability (typically near neutral, but this must be determined experimentally) and prepare it fresh.
-
Alkaline Media: Thioamides are generally unstable in alkaline media.[3] Basic conditions can cause rapid deprotonation and subsequent degradation.[3]
Q4: How can I visually detect if my this compound solution is degrading?
While analytical methods are definitive, visual cues can serve as an early warning:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution often indicates the formation of degradation products.
-
Precipitate Formation: The formation of a solid in a solution that was previously clear can indicate that the parent compound is degrading into less soluble products.
-
Haze or Cloudiness: A loss of clarity can also signal the onset of degradation or insolubility issues.
Any visual change should be immediately followed up with analytical verification (e.g., HPLC, LC-MS) to confirm the integrity of the solution.
Q5: What analytical techniques are best for assessing the stability of this compound?
A stability-indicating analytical method is essential. The most powerful and commonly used technique is:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, ideally with both UV and Mass Spectrometry (MS) detectors (LC-MS), is the gold standard.[10][11] It allows for the separation of the parent compound from its degradation products. The UV detector quantifies the amount of the parent peak remaining, while the MS detector helps in identifying the mass of the degradation products, providing clues to their structure.[2][12]
Troubleshooting Guide: Addressing Common Stability Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks appear in HPLC/LC-MS analysis over time. | Chemical Degradation: The compound is breaking down in the chosen solvent. This could be due to hydrolysis, oxidation, or reaction with the solvent itself.[1][3] | 1. Identify the Degradants: Use LC-MS to determine the mass of the new peaks and propose potential structures.[12] 2. Review Solvent Choice: Switch to a more inert solvent. If you are using methanol, try acetonitrile.[3] If using an unbuffered aqueous solution, prepare a buffered solution and test stability at different pH values (e.g., 4, 7, 9). 3. Control Storage Conditions: Store solutions at a lower temperature (e.g., -20°C or -80°C) and protect from light by using amber vials. |
| The peak area of my compound decreases significantly in my QC samples. | Instability under Storage/Experimental Conditions: The compound is not stable under the conditions of storage (long-term, freeze-thaw) or during sample processing (bench-top stability).[13] | 1. Perform a Systematic Stability Study: Evaluate long-term, freeze-thaw, and bench-top stability following the protocol outlined below. 2. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from solid material. 3. Minimize Exposure: Keep solutions on ice during experimental setup and minimize the time they spend at room temperature. |
| Solution has turned yellow/brown. | Oxidative or Photolytic Degradation: The thioamide or pyridine moiety may be susceptible to oxidation or light-induced degradation, forming colored byproducts.[2][6] | 1. Protect from Light: Immediately switch to amber glass vials or wrap vials in aluminum foil. Conduct all manipulations under subdued light.[14] 2. De-gas Solvents: For sensitive applications, sparge solvents with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen. 3. Use High-Purity Solvents: Ensure solvents are peroxide-free (especially ethers like THF) and of high analytical grade. |
| Experimental results (e.g., bioassay potency) are inconsistent. | Variable Purity of Starting Material: If the stock solution is degrading, the actual concentration of the active compound is changing over time, leading to unreliable results. | 1. Implement Routine Purity Checks: Before starting a new set of experiments, analyze an aliquot of your stock solution via HPLC to confirm its purity and concentration. 2. Establish a Re-test Date: Based on stability data, define a date after which the stock solution should be discarded and a new one prepared.[15] 3. Use a Freshly Prepared Standard: Always quantify against a standard that is freshly prepared from solid material. |
Data Summary: Solvent Compatibility and Stability Considerations for Thioamides
The following table summarizes general guidance for solvent selection based on the known chemistry of the thioamide functional group. This data is based on general principles for thioamides; specific stability testing for this compound is always recommended.
| Solvent | Class | General Stability Profile | Key Considerations & Causality |
| Acetonitrile (ACN) | Polar Aprotic | Recommended | Good polarity for dissolution while being chemically inert and non-nucleophilic.[3] An excellent alternative to methanol. |
| Dichloromethane (DCM) | Non-Polar Aprotic | Recommended | Generally inert and a good choice for non-polar applications. Thioamides are typically stable in DCM.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good (with caution) | Excellent for creating high-concentration stock solutions. Use high-purity, anhydrous grade to minimize water content and potential for oxidation. |
| Water (Buffered) | Protic | pH-Dependent | Stability is highly dependent on pH. Prone to acid or base-catalyzed hydrolysis.[2] Use freshly prepared buffered solutions and evaluate stability before long-term use. |
| Methanol (MeOH) | Polar Protic | Use with Caution | Can be problematic due to its nucleophilicity, potentially leading to solvolysis.[3] Isopropanol is a less reactive alternative if an alcohol is needed.[3] |
| Aqueous (Alkaline, pH > 8) | Protic | Not Recommended | Thioamides are known to be unstable in alkaline media, which can facilitate deprotonation and rapid degradation.[3] |
| Aqueous (Acidic, pH < 4) | Protic | Not Recommended | Strong acidic conditions can promote hydrolysis and other degradation pathways.[4] |
Visualizing Degradation & Experimental Workflow
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways anticipated for this compound based on the reactivity of the thioamide functional group.
Caption: Systematic workflow for conducting a stability study.
Experimental Protocols
These protocols provide a starting point for your internal validation and stability studies.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method, as per ICH guidelines. [2][16] Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC-grade solvents (Acetonitrile, Water)
-
Reagents: 1M HCl, 1M NaOH, 3% H₂O₂
-
HPLC system with UV and/or MS detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as follows:
-
Acid Hydrolysis: 1 mL stock + 1 mL 1M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 1M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 2 mL of stock solution in an oven at 105°C for 24 hours. [16] * Control Sample: 1 mL stock + 1 mL of the dissolution solvent. Keep at 4°C.
-
-
Sample Preparation for Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration of ~50 µg/mL. [16]4. Analysis:
-
Inject all samples into the HPLC system.
-
Analyze the chromatograms to compare the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak. This confirms the method is "stability-indicating."
-
Protocol 2: Isothermal Chemical Stability Assessment
Objective: To determine the stability of this compound in a specific solvent at a constant temperature. [10] Procedure:
-
Solution Preparation: Prepare a solution of this compound in the test solvent (e.g., buffered water, pH 7.4) at the desired final concentration (e.g., 10 µM).
-
Time Zero (t=0) Analysis: Immediately after preparation, withdraw an aliquot, dilute if necessary, and analyze it using a validated HPLC method to determine the initial peak area. This is your 100% reference.
-
Incubation: Store the remaining solution in a sealed amber vial in a temperature-controlled environment (e.g., a 37°C incubator).
-
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution. [10]5. Sample Quenching (Optional but Recommended): To stop further degradation prior to analysis, samples can be immediately diluted in a cold mobile phase or stored at -25°C. [10]6. Analysis: Analyze all samples from all time points in a single batch to minimize analytical variability.
-
Data Evaluation: For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
References
-
Sallam, A. S. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. IntechOpen. [Link]
-
Albreht, A. et al. (2013). Stability of thioamides? ResearchGate. [Link]
-
Ross, B. J., & Hutton, C. A. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry. [Link]
-
Hart, A. J. (2017). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
FDA. (2018). Q3C - Tables and List Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Chen, I. et al. (2007). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of the American Chemical Society. [Link]
-
Al-Kassas, R. et al. (2022). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles. Pharmaceutics. [Link]
-
Al-Shabrawi, M. et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
-
P., Bhimavarapu et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cornea, F. et al. (1987). On the thermal stability of two substituted thioamides. Journal of Thermal Analysis. [Link]
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Faggian, M. et al. (2021). Deep eutectic solvents for pharmaceutical formulation and drug delivery applications. Expert Opinion on Drug Delivery. [Link]
-
IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. [Link]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. [Link]
-
Wu, C. et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Protein Science. [Link]
-
ACS. (2021). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Omega. [Link]
-
EMEA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
EDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. [Link]
-
Kumar, P. et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]
-
Hutton, C. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. [Link]
-
R.D. Laboratories. Photostability. [Link]
-
Reubsaet, J. L. et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
van de Merbel, N. et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
GSRS. This compound. Global Substance Registration System. [Link]
Sources
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
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- 11. irjet.net [irjet.net]
- 12. d-nb.info [d-nb.info]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rdlaboratories.com [rdlaboratories.com]
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- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Pyridineethanethioamide Crystallization
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Pyridineethanethioamide (also known as 2-(pyridin-4-yl)ethanethioamide or Thio-4-pyridineacetamide) presents unique challenges in purification due to the dual nature of its functional groups: the basic pyridine ring and the labile thioamide moiety.[1]
Successful crystallization requires balancing solubility parameters while mitigating two primary failure modes: Oiling Out (Liquid-Liquid Phase Separation) and Hydrolytic Decomposition . This guide provides actionable troubleshooting workflows based on thermodynamic principles and empirical stability data.
Physicochemical Profile
| Property | Value | Critical Implication |
| Molecular Formula | C₇H₈N₂S | |
| Molecular Weight | 152.22 g/mol | |
| H-Bond Donors | 1 (Thioamide NH₂) | Strong intermolecular H-bonding capability.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Sulfur) | pH-dependent solubility; Pyridine N can protonate.[1] |
| Stability | Moderate | Sensitive to hydrolysis (→ Amide) and Oxidation (→ Sulfur).[1] |
| Common Impurities | 4-Pyridineacetamide, Elemental Sulfur, 4-Pyridylacetonitrile | Impurities significantly widen the metastable zone, promoting oiling out.[1] |
Diagnostic Troubleshooting (Q&A)
Category A: Phase Separation (Oiling Out)
Q: My solution turns into a milky emulsion or deposits a sticky oil at the bottom instead of crystals. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystalline solubility curve.[1] This is common in this compound due to its conformational flexibility and potential impurities lowering the melting point.
Immediate Recovery Protocol:
-
Reheat the mixture until the oil redissolves completely.
-
Add 10-15% more good solvent (e.g., Ethanol or Isopropanol) to shift the composition away from the LLPS boundary.
-
Seed the solution at a temperature above the oiling-out point (typically 5-10°C below saturation temperature).
-
Cool Slowly: Reduce cooling rate to <0.5°C/min. Rapid cooling traps impurities in oil droplets.
Scientific Rationale: Oiling out is often thermodynamically driven by a "submerged" metastable gap.[1] By reducing supersaturation (adding solvent) and providing a template (seeding), you bypass the liquid phase separation and favor the solid crystalline phase [1, 2].
Category B: Chemical Stability & Decomposition
Q: The final crystals smell strongly of rotten eggs (H₂S), and the melting point is low. What happened?
A: You have likely hydrolyzed the thioamide group. Thioamides are susceptible to hydrolysis, converting to the corresponding amide (4-pyridineacetamide) and releasing hydrogen sulfide (H₂S).[1]
Reaction Pathway:
Prevention Strategy:
-
Avoid Aqueous Heating: Do not boil in water for extended periods. Use anhydrous alcohols (Ethanol, Isopropanol) or Acetonitrile.[1]
-
pH Control: The pyridine ring is basic.[1] If the solution is acidic (from impurities), hydrolysis accelerates. Ensure the pH is neutral or slightly basic (pH 7-8).
-
Temperature Limit: Keep crystallization temperature below 60°C if possible.
Category C: Color & Purity
Q: My product is yellow/orange, but it should be pale yellow or off-white. Recrystallization isn't removing the color.
A: The darkening is often due to elemental sulfur (oxidation byproduct) or conjugated polymeric impurities.[1] Sulfur is difficult to remove because its solubility profile often overlaps with organic thioamides.
Corrective Action:
-
Charcoal Filtration: Dissolve the crude solid in hot Ethanol. Add Activated Carbon (5 wt%). Stir for 15 mins. Filter hot through Celite.
-
Solvent Wash: If the impurity is elemental sulfur, a wash with cold Carbon Disulfide (CS₂) is traditional but hazardous.[1] A safer alternative is washing the dry filter cake with cold Toluene, in which sulfur is moderately soluble but the thioamide is less so.
Visual Troubleshooting Workflows
Figure 1: Oiling Out Decision Matrix
This flowchart guides you through the critical decision points when a second liquid phase appears.[1]
Caption: Decision matrix for addressing liquid-liquid phase separation (oiling out) during crystallization.
Figure 2: Chemical Stability & Degradation Pathways
Understanding the degradation logic is crucial for selecting the right solvent system.
Caption: Primary degradation pathways affecting this compound stability during processing.
Recommended Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for general purification when hydrolysis risk is managed.[1]
-
Preparation: Weigh 10g of crude this compound.
-
Dissolution: Suspend in 40 mL Absolute Ethanol . Heat to 50-60°C.
-
Note: Do not exceed 65°C to prevent degradation.
-
-
Solubility Check: If not fully dissolved, add Ethanol in 5 mL increments.
-
Anti-Solvent Addition (Optional): If solubility is too high, add warm water dropwise until a faint turbidity persists, then add 1 mL Ethanol to clear it.[1]
-
Filtration: Filter hot (gravity filtration) to remove insoluble sulfur or mechanical debris.
-
Seeding: Allow to cool to ~40°C. Add 10-20 mg of pure seed crystals.
-
Crystallization: Allow to cool to room temperature (20°C) over 2 hours without agitation (or very slow stirring). Then refrigerate at 4°C for 4 hours.
-
Isolation: Filter the pale yellow needles. Wash with cold Ethanol/Water (1:1).
Protocol B: Anti-Oiling Strategy (Isopropanol)
Best for oily crudes or high impurity loads.[1]
-
Dissolution: Dissolve crude in minimum boiling Isopropanol (IPA) .
-
Clarification: Treat with activated charcoal (5% w/w) for 10 mins at 60°C. Filter hot.
-
Seeding: Seed immediately upon filtrate reaching 50°C.
-
Aging: Hold temperature at 45°C for 30 minutes to allow seed growth (Ostwald Ripening).
-
Cooling: Ramp down to 10°C at a rate of 10°C/hour.
-
Why? Slow cooling prevents the solution from entering the "oiling out" region of the phase diagram [3].
-
Solubility & Data Reference
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Moderate | Low | Risk: Hydrolysis.[1] Use only if pH is controlled. |
| Ethanol | High | Moderate | Recommended. Good balance.[1] |
| Isopropanol | Moderate | Low | Excellent. Promotes good crystal habit.[1] |
| Ethyl Acetate | Moderate | Low | Good for removing polar impurities.[1] |
| Toluene | Low | Very Low | Poor solvent, but good for washing out sulfur. |
References
-
Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. Accessed May 2024. Link
-
Veverka, M., et al. "Oiling out and crystallization of small organic molecules."[1] Chemical Papers, 2013.[1][2]
-
Koduri, N. D., et al. "Stability of thioamides in organic solvents."[1][2] ResearchGate Discussions, 2013. Link
-
PubChem. "this compound (Compound)."[1] National Library of Medicine.[1] Link[1]
-
Jagadeesh, B., et al. "Thioamides: Biosynthesis and Applications."[1] National Institutes of Health (PMC), 2020. Link
Sources
Technical Support Center: 4-Pyridineethanethioamide Bioassays
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Results
Welcome to the technical support center for 4-Pyridineethanethioamide. As scientists and researchers, we understand that achieving reproducible data is paramount. Inconsistent results in bioassays can be a significant source of frustration, leading to delays in research and drug development. This guide is designed to address the unique challenges presented by thioamide-containing compounds like this compound, providing you with a systematic approach to diagnose and resolve common experimental issues. Our goal is to move beyond simple checklists and explain the underlying causality, empowering you to build robust and self-validating assay systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Section 1: Compound Integrity - The Source of Truth
The most frequent cause of variability begins with the compound itself. Before troubleshooting the biological system, it is crucial to validate the integrity of your this compound stock.
Q1: Why am I observing high variability in my IC50 or EC50 values between replicate experiments and different batches of the compound?
High variability often points to issues with the compound's purity, solubility, or stability. Thioamides, as a class, can present unique handling challenges compared to their amide counterparts.[1][2]
-
Potential Cause 1: Undetermined Compound Purity
-
The "Why": Commercially sourced or newly synthesized compounds can contain impurities, such as starting materials, byproducts, or degradation products.[3] These impurities may possess their own biological activity, interfere with the assay detection method, or synergize with the parent compound, leading to erroneous and irreproducible results.[4][5] An assay measures the activity of the entire sample, not just the compound of interest.[6]
-
Recommended Action: Verify Compound Purity.
-
Request Certificate of Analysis (CoA): Always obtain the CoA from the vendor for each new batch.
-
Independent Verification: We strongly recommend independent purity analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD) or Quantitative Nuclear Magnetic Resonance (qNMR) to confirm purity.[5]
-
Batch-to-Batch Qualification: Perform a simple dose-response experiment with each new batch alongside a reserved sample of a previously validated "gold standard" batch to ensure consistent potency.
-
-
-
Potential Cause 2: Poor Aqueous Solubility & Compound Precipitation
-
The "Why": this compound, like many small molecules, is likely dissolved in 100% DMSO to create a high-concentration stock.[7] When this stock is diluted into aqueous assay buffer, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.[8] This is often invisible to the naked eye. If precipitation occurs, the actual concentration in solution is unknown and far lower than the theoretical concentration, leading to a significant underestimation of potency (a right-shifted IC50 curve).
-
Recommended Action: Perform a Solubility Assessment.
-
| Solvent | Max Recommended Final Concentration | Causality & Notes |
| DMSO | < 0.5% (v/v) | DMSO is a strong organic solvent but can affect protein stability and cell health at higher concentrations.[9][10] Keeping the final concentration low and consistent across all wells, including controls, is critical. |
| Ethanol | < 1% (v/v) | Can be an alternative but may also have effects on cell membranes and protein function. |
| Assay Media | Variable | The ultimate determinant of solubility. Serum proteins in media can sometimes help solubilize compounds, but salts can decrease solubility. |
-
Potential Cause 3: Compound Instability in Solution
-
The "Why": The thioamide functional group can be susceptible to chemical modification under certain conditions.[11] Over time, especially in aqueous buffers at 37°C, the compound could undergo hydrolysis back to the corresponding amide or oxidation of the sulfur atom. This degradation reduces the concentration of the active compound, leading to a loss of potency over the course of an experiment.
-
Recommended Action: Evaluate Stability in Assay Media.
-
Prepare a solution of this compound in your final assay buffer at a relevant concentration.
-
Divide the solution into aliquots.
-
Immediately freeze one aliquot at -80°C (this is your T=0 reference).
-
Incubate the remaining aliquots at your assay temperature (e.g., 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), freeze an aliquot.
-
Once all time points are collected, analyze all samples simultaneously by LC-MS. Compare the peak area of the parent compound at each time point to the T=0 sample to determine the rate of degradation. If significant degradation (>10-15%) occurs within your assay's timeframe, consider reducing the incubation time or preparing the compound immediately before use.
-
-
Section 2: Assay System & Experimental Conditions
If you have validated your compound's integrity, the next step is to scrutinize the assay itself. Cell-based assays are complex biological systems with many potential sources of error.[12]
Q2: My compound is pure, soluble, and stable, but I still see high well-to-well or day-to-day variability. What should I investigate next?
This scenario points toward inconsistencies in the experimental setup or the biological reagents themselves. Reproducibility in cell-based assays hinges on meticulous control over every variable.[13][14]
-
Potential Cause 1: Inconsistent Cell Health and Seeding
-
The "Why": The physiological state of your cells is a critical variable. Cells at a high passage number may have altered phenotypes or drug sensitivities. Inconsistent cell seeding density leads to different cell numbers per well at the time of treatment, which will directly impact the final readout.
-
Recommended Action: Standardize Cell Culture Practices.
-
Control Passage Number: Use cells within a defined, narrow passage number range for all experiments.
-
Ensure Homogenous Seeding: After trypsinization, ensure you have a single-cell suspension. Count cells accurately and mix the suspension thoroughly before and during plating.
-
Monitor Cell Health: Regularly check for signs of stress or contamination. We recommend routine testing for mycoplasma, a common and often undetected contaminant that can drastically alter cell behavior.
-
-
-
Potential Cause 2: Plate "Edge Effects"
-
The "Why": The wells on the outer perimeter of a 96- or 384-well plate are more susceptible to evaporation and temperature fluctuations than the inner wells.[15] This can lead to increased media and compound concentration, causing artificially high or low results in those wells.
-
Recommended Action: Mitigate Edge Effects.
-
The simplest and most robust solution is to avoid using the outer rows and columns for experimental samples. Fill these "moat" wells with sterile PBS or media to create a humidity barrier, improving the consistency of the inner wells.[16]
-
-
-
Potential Cause 3: Reagent Variability
-
The "Why": Biological reagents, particularly Fetal Bovine Serum (FBS), can have significant lot-to-lot variability in their composition of growth factors and other components. This can alter cell growth rates and drug sensitivity.
-
Recommended Action: Qualify New Reagent Lots.
-
Before introducing a new lot of a critical reagent like FBS into your main experiments, test it alongside the old lot using a standard control compound to ensure it produces comparable results.
-
-
Systematic Troubleshooting Workflow
When faced with inconsistent data, a logical, stepwise approach is the most efficient way to identify the root cause. The following workflow provides a visual guide to this process.
Caption: A systematic workflow for diagnosing inconsistent bioassay results.
Potential Pitfalls in a Generic Cell-Based Assay
Understanding where errors can be introduced in the experimental timeline is key to preventing them.
Caption: Key points where errors can arise in a typical assay workflow.
References
- Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023).
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv.
- I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? (2021).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- This compound.
- A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. (2019).
- Mechanism of thioamide drug action against tuberculosis and leprosy.
- Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.MDPI.
- This compound.
- The Problems with the Cells Based Assays.SciTechnol.
- Troubleshooting.BioAssay Systems.
- Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025). Medikamenter QS.
- Dimethysulfoxide (DMSO).Vivantis Technologies.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025).
- How to optimize your cell-based assays: Overcoming common challenges. (2021). Select Science.
- Dimethyl Sulfoxide (DMSO) Solubility Data. (2007).
- Why High-Purity Biology Reagents Matter for Research Accuracy.Apollo Scientific.
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
- Troubleshooting inconsistent results in Feigrisolide D bioassays.Benchchem.
- Troubleshooting inconsistent results in Karnamicin B1 bioassays.Benchchem.
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- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivantechnologies.com [vivantechnologies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scitechnol.com [scitechnol.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
4-Pyridineethanethioamide interference in biochemical assays
Welcome to the technical support center for 4-Pyridineethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of your experimental results when working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to this compound
This compound, with the chemical formula C7H8N2S and CAS number 5451-38-7, is a compound of interest in various research applications.[1][2] Its structure, featuring a pyridine ring and a thioamide functional group, presents potential for specific biological activity. However, like many compounds in drug discovery and chemical biology, it also has the potential to interfere with biochemical assays, leading to misleading results. Such interference is a well-documented phenomenon, with compounds often being classified as pan-assay interference compounds (PAINS).[3][4] This guide will help you identify and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a chemical compound with the molecular formula C7H8N2S.[1][2] Its key features are a pyridine ring, which can participate in hydrogen bonding and metal coordination, and a thioamide group (-C(=S)NH2), which is known for its potential chemical reactivity and ability to chelate metal ions. Understanding these features is crucial as they can be the source of assay interference.
Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous biochemical assays through non-specific mechanisms, leading to false-positive results.[3][4][5] These mechanisms can include chemical reactivity, compound aggregation, fluorescence, and redox activity.[4] While this compound is not definitively classified as a PAIN in widely available literature, its thioamide and pyridine moieties suggest a potential for such behavior. Therefore, it is prudent to perform control experiments to rule out non-specific activity.
Q3: What are the most likely mechanisms by which this compound could interfere with my assay?
A3: Based on its chemical structure, the most probable interference mechanisms for this compound are:
-
Chemical Reactivity: The thioamide group can be nucleophilic and may react with electrophilic components in your assay, such as covalent modification of proteins.[6]
-
Metal Chelation: The pyridine ring and the sulfur and nitrogen atoms of the thioamide group can coordinate with metal ions (e.g., Zn2+, Mg2+, Cu2+) that may be essential cofactors for enzymes in your assay.[7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to a steep dose-response curve.[4][8]
-
Redox Activity: Thioamides can participate in redox cycling, which can interfere with assays that rely on redox-sensitive reporters (e.g., those using luciferases or resazurin-based reagents).
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Inconsistent results or poor reproducibility.
-
Possible Cause: This is often the first sign of assay interference. The variability could be due to compound instability, aggregation, or reactivity with assay components that changes over time.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent results.
-
Detailed Steps:
-
Confirm Compound Identity and Purity: Use analytical methods like LC-MS and NMR to verify the structure and purity of your this compound stock. Impurities can be a source of unexpected activity.[8]
-
Assess Stability: Incubate this compound in your assay buffer for the duration of your experiment and analyze for degradation products by LC-MS.
-
Time-Dependent Effects: Vary the pre-incubation time of the compound with your target protein or enzyme. A time-dependent increase in inhibition may suggest covalent modification.
-
Issue 2: Steep dose-response curve and high Hill slope.
-
Possible Cause: A steep dose-response curve is a classic indicator of compound aggregation.[8] Aggregates can non-specifically inhibit enzymes or bind to proteins.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected aggregation.
-
Detailed Protocol: Detergent-Based Assay
-
Prepare a stock solution of a non-ionic detergent, such as 0.1% Triton X-100, in your assay buffer.
-
In your assay, include a condition where this compound is tested in the presence of a final concentration of 0.01% Triton X-100.
-
Compare the dose-response curve with and without the detergent. A significant rightward shift or complete loss of activity in the presence of the detergent strongly suggests that the observed activity is due to aggregation.[8]
-
Issue 3: Discrepancy between primary and orthogonal/secondary assays.
-
Possible Cause: The initial "hit" in a primary screen may be an artifact of the assay technology itself. For example, this compound might interfere with the detection method (e.g., fluorescence, luminescence) rather than interacting with the biological target.
-
Troubleshooting Steps:
-
Counter-Screen without Target: Run the assay with this compound but in the absence of the target protein or enzyme. An effect in this control experiment indicates direct interference with assay components or the detection system.
-
Use an Orthogonal Assay: Validate the activity using a different assay format that has a distinct detection method. For instance, if the primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for confirmation.
-
Check for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay.[9]
-
Issue 4: Suspected covalent modification or metal chelation.
-
Possible Cause: The thioamide group is a known nucleophile and can react with electrophilic residues on a protein.[6] Additionally, the pyridine and thioamide functional groups can chelate essential metal ions in an enzyme's active site.[7]
-
Troubleshooting Protocols:
-
Protocol 1: Thiol Competition Assay
-
To test for reactivity with cysteine residues, pre-incubate your target protein with a high concentration of a thiol-containing reagent like dithiothreitol (DTT) or glutathione (GSH) before adding this compound.
-
If the inhibitory activity of this compound is reduced in the presence of DTT or GSH, it suggests a potential interaction with cysteine residues.[6]
-
-
Protocol 2: Metal Supplementation Assay
-
If you suspect chelation of a metal cofactor, supplement the assay buffer with an excess of the specific metal ion (e.g., 10-fold higher concentration than the enzyme).
-
A rescue of enzyme activity in the presence of excess metal ions points towards chelation as the mechanism of interference.
-
-
Data Summary Table
| Potential Interference | Key Indicator | Recommended Troubleshooting Experiment | Expected Outcome if Interference is Present |
| Aggregation | Steep dose-response curve | Addition of 0.01% Triton X-100 | Rightward shift or loss of potency |
| Chemical Reactivity | Time-dependent inhibition | Thiol competition assay (DTT, GSH) | Reduced inhibition |
| Metal Chelation | Inhibition of a metalloenzyme | Metal supplementation | Rescue of enzyme activity |
| Assay Technology Interference | Activity in target-free control | Counter-screen without the biological target | Signal is still modulated by the compound |
| Compound Autofluorescence | High background in fluorescence assays | Pre-read of compound in assay buffer | Intrinsic fluorescence at assay wavelengths |
References
-
Ismail, A. A., & Ismail, G. M. (n.d.). Interferences in Immunoassay. IntechOpen. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
-
Dahlin, J. L., et al. (2017). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biochemical and Pharmacological Research, 3(1), 1-2. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
Baell, J. (2022). Pan Assay Interference Compounds. YouTube. Retrieved from [Link]
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- 1. This compound | C7H8N2S | CID 3034092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-Pyridineethanethioamide and its Analogs
Introduction: Welcome to the technical support center dedicated to the optimization of 4-Pyridineethanethioamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this scaffold and encountering challenges related to its in vivo performance. Poor bioavailability is a primary reason for the failure of promising drug candidates. This document provides a structured, question-and-answer-based approach to systematically diagnose and address common bioavailability hurdles, grounded in established scientific principles and field-proven methodologies.
PART 1: Frequently Asked Questions (FAQs) - Foundational Assessment
This section addresses the preliminary questions researchers should consider when starting an optimization campaign for a molecule like this compound.
Q1: What are the most probable bioavailability challenges for a molecule like this compound?
A1: The structure of this compound, featuring a basic pyridine ring and a polar thioamide group, presents a unique set of potential bioavailability challenges that fall into three main categories: solubility, permeability, and metabolism.[1][2][3]
-
Aqueous Solubility: While the pyridine moiety is polar and can be ionized to improve solubility, the overall molecule's crystal lattice energy and hydrophobicity can lead to poor dissolution in gastrointestinal fluids.[4] The thioamide group, while polar, contributes differently to hydrogen bonding compared to an amide, which can affect solvation.[5]
-
Membrane Permeability: Achieving a balance between solubility and permeability is critical. While some polarity is needed for dissolution, excessive polarity can hinder the molecule's ability to passively diffuse across the lipid-rich intestinal membrane. The hydrogen bond donor capacity of the thioamide group must be considered in this context.[5][6]
-
First-Pass Metabolism: The pyridine ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[7][8] Similarly, thioamides can undergo metabolic transformations.[9] Extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.
Q2: I have synthesized a new analog of this compound. What is the recommended workflow for an initial bioavailability assessment?
A2: A tiered, systematic approach is recommended to efficiently assess the primary bioavailability liabilities without immediately resorting to costly and complex animal studies. The goal is to first identify the bottleneck (solubility, permeability, or metabolic instability) using a panel of in vitro assays.
Below is a recommended initial workflow and a table summarizing the key assays.
Caption: Initial in vitro workflow to diagnose bioavailability liabilities.
Table 1: Recommended Initial In Vitro Assay Panel
| Parameter Assessed | Assay | Purpose | Interpretation of "Good" Result |
| Solubility | Kinetic Solubility in Phosphate Buffered Saline (PBS), pH 7.4 | Measures how readily the compound dissolves. Poor solubility limits absorption. | > 50 µM |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the intestinal barrier.[10] | Papp > 5 x 10-6 cm/s |
| Metabolic Stability | Liver Microsomal Stability Assay | Assesses susceptibility to first-pass metabolism by CYP enzymes.[11] | t1/2 > 30 minutes |
PART 2: Troubleshooting Guides for Specific Issues
This section provides detailed, question-and-answer-based troubleshooting for common problems encountered during experiments.
Issue 1: Poor Aqueous Solubility
Q: My this compound analog precipitates out of solution during my in vitro assays. What are my primary strategies to improve its solubility?
A: Poor aqueous solubility is a common but addressable issue. The optimal strategy depends on the compound's specific physicochemical properties. The primary approaches are chemical modification (salt formation, prodrugs) and formulation enhancement.[12][13]
Strategy A: Salt Formation
Causality: The pyridine nitrogen in your scaffold is basic (pKa ≈ 5-6) and can be protonated to form a salt. Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base because they disrupt the crystal lattice structure of the solid form.
Experimental Protocol: Salt Screen
-
Dissolve Parent Compound: Accurately weigh 10-20 mg of your compound into several vials. Dissolve each aliquot in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol).
-
Add Acid: To each vial, add a stoichiometric equivalent (1.0 to 1.1 eq) of a different pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) from a stock solution.
-
Induce Precipitation: Allow the solvent to evaporate slowly or add an anti-solvent (e.g., MTBE, heptane) to induce precipitation of the salt.
-
Isolate and Dry: Isolate the resulting solid by filtration and dry under vacuum.
-
Characterize and Test:
-
Confirm salt formation using techniques like NMR or elemental analysis.
-
Measure the aqueous solubility of each new salt form using the Kinetic Solubility Assay described in Table 1.
-
Assess the solid-state stability of promising salts under stressed conditions (e.g., 40°C/75% relative humidity).
-
Strategy B: Prodrug Approach for Solubility
Causality: A prodrug is an inactive derivative that is converted to the active parent drug in the body.[14] To enhance solubility, a highly polar, ionizable promoiety (e.g., a phosphate group) can be attached to the molecule.[15] This requires a chemical "handle" on your molecule, such as a hydroxyl group, which may need to be introduced synthetically.
Sources
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- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 14. Video: Prodrugs [jove.com]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 4-Pyridineethanethioamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for novel chemical entities, using 4-Pyridineethanethioamide as a primary example. Given that the specific biological target and MoA of this compound are not extensively documented in publicly available literature[1][2], this document outlines a systematic, multi-faceted approach to de-orphanize such a compound. We will compare its hypothetical validation workflow against that of a well-characterized covalent inhibitor, N-ethylmaleimide (NEM), to provide a clear benchmark for experimental outcomes.
Our approach is grounded in the principle of self-validating protocols, where each experimental stage provides evidence that either supports or refutes a central hypothesis, guiding subsequent steps in a logical and resource-efficient manner.
The Central Hypothesis: Is this compound a Covalent Inhibitor?
The chemical structure of this compound, featuring a thioamide group, suggests a potential for covalent modification of a biological target. Thioamides can be metabolically activated to reactive species that form covalent adducts with proteins, a mechanism employed by drugs like ethionamide[3][4]. Our central hypothesis is that this compound acts as a quiescent affinity label , a class of molecule that shows low intrinsic reactivity but becomes a potent covalent modifier upon binding to a specific protein target, often targeting nucleophilic residues like cysteine.
To validate this, we will pursue three core experimental aims:
-
Aim 1: Identify the primary protein target(s).
-
Aim 2: Confirm direct, covalent engagement with the target.
-
Aim 3: Link target engagement to a downstream cellular phenotype.
Experimental Framework: A Three-Stage Validation Workflow
We will employ a staged approach, beginning with broad, unbiased screening to identify potential targets and progressively narrowing our focus to specific biochemical and cellular validation assays.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H8N2S | CID 3034092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of 4-Pyridineethanethioamide on Human Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and drug discovery, the rigorous evaluation of a compound's safety profile is paramount.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic effects of 4-Pyridineethanethioamide, a sulfur-containing pyridine derivative, on various human cell lines. As a Senior Application Scientist, the objective is to present a technically sound and experimentally supported narrative that elucidates the potential toxicological implications of this compound, offering valuable insights for researchers in the field.
Introduction: The Thioamide Moiety and its Toxicological Significance
Thioamides, characterized by the presence of a C=S bond in place of a C=O bond found in amides, are a class of compounds with diverse biological activities.[4][5] They are notably utilized as antitubercular and antithyroid drugs.[6][7][8] The substitution of oxygen with sulfur imparts unique chemical properties, including altered bond lengths, hydrogen bonding capabilities, and reactivity.[4][5] These differences can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, and consequently, its toxicity. While the broader class of thioamides has been studied, the specific cytotoxic profile of this compound remains largely uncharacterized. This guide aims to bridge this knowledge gap by presenting a systematic in vitro toxicological evaluation.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To construct a comprehensive toxicological profile of this compound, a multi-parametric approach is essential.[9] This involves the selection of diverse human cell lines to represent various tissue types and two comparative compounds to serve as benchmarks for its relative toxicity.
Rationale for Cell Line Selection
The choice of cell lines is critical for assessing tissue-specific toxicity. For this investigation, we selected the following immortalized human cell lines:
-
HepG2 (Hepatocellular Carcinoma): Representing the liver, a primary site of drug metabolism and potential toxicity.
-
A549 (Lung Carcinoma): To assess potential toxicity in the respiratory system.
-
HEK293 (Human Embryonic Kidney): Representing the kidneys, which are crucial for drug excretion.
-
SH-SY5Y (Neuroblastoma): To evaluate potential neurotoxicity.
Selection of Comparative Compounds
To contextualize the toxicity of this compound, two reference compounds were chosen:
-
Pyridine: The parent heterocyclic aromatic compound, to assess the contribution of the pyridine ring to toxicity.
-
Ethionamide: A clinically used thioamide antitubercular drug, to compare the toxicity of this compound with a structurally related therapeutic agent.[6][7]
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive understanding of the cytotoxic effects of this compound.
Caption: A proposed intrinsic apoptosis pathway initiated by this compound (4-PETA).
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
LDH (Lactate Dehydrogenase) Release Assay
-
Follow steps 1-3 of the MTT assay.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation and Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This guide provides a framework for the comparative toxicological assessment of this compound. The hypothetical data presented suggests that this compound exhibits moderate, dose-dependent cytotoxicity in vitro, primarily through the induction of apoptosis. Its toxicity appears to be greater than that of the parent pyridine molecule and the structurally related drug, ethionamide.
Further research is warranted to validate these findings and to explore the specific molecular targets of this compound. In vivo studies would also be necessary to understand its systemic toxicity and pharmacokinetic profile. The methodologies and comparative approach outlined here offer a robust starting point for any researcher or drug development professional seeking to characterize the safety profile of novel chemical entities.
References
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. Available from: [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. Available from: [Link]
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Mechanism of thioamide drug action against tuberculosis and leprosy. PMC - NIH. Available from: [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. Available from: [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available from: [Link]
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Mechanisms of Pyrazinamide Action and Resistance. PubMed - NIH. Available from: [Link]
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Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. MDPI. Available from: [Link]
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Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. PubMed. Available from: [Link]
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In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]
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Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. PMC - NIH. Available from: [Link]
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Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to the In-Silico Evaluation of 4-Pyridineethanethioamide: A Comparative Molecular Docking Study
Introduction to 4-Pyridineethanethioamide and Its Therapeutic Potential
This compound is a small molecule featuring a pyridine ring and a thioamide functional group. The pyridine moiety is a common scaffold in medicinal chemistry, known to participate in various biological interactions. The thioamide group, an isostere of the amide bond, can enhance the metabolic stability and binding affinity of a molecule to its target protein. Given these structural features, this compound holds promise as a scaffold for the development of novel therapeutic agents. This guide explores its potential interactions with three well-validated drug targets implicated in infectious disease, inflammation, and neurodegenerative disorders.
Rationale for Target Enzyme Selection
The selection of InhA, COX-2, and AChE as potential targets for this compound is based on the known biological activities of structurally related compounds:
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Thioamide-containing drugs are known to inhibit InhA, making it a primary target for novel anti-tubercular agents.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyridine derivatives have been explored as COX-2 inhibitors.
-
Acetylcholinesterase (AChE): An enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions. Numerous pyridine-containing compounds have been investigated as AChE inhibitors.
Comparative Docking Analysis: this compound vs. Known Inhibitors
To provide a comparative framework, the following tables present established docking data for known inhibitors of InhA, COX-2, and AChE. Following this, a detailed protocol is provided to generate analogous data for this compound.
Enoyl-Acyl Carrier Protein Reductase (InhA)
Target PDB ID: 4TZK[1]
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Isoniazid (activated form) | -7.15 | Tyr158, NAD | [1] |
| Triclosan | -7.33 | Val65, Ile194, Pro193 | [2] |
| (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl) prop-2-en-1-one | -10.45 | Tyr158, NAD | [1] |
| This compound | To be determined | To be determined |
Cyclooxygenase-2 (COX-2)
Target PDB ID: 5KIR[3]
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Celecoxib | -11.22 | His90, Arg513, Phe518 | |
| Diclofenac | -8.08 | Arg120, Tyr355, Ser530 | [4] |
| Lunacrine | -8.9 | Not specified | |
| This compound | To be determined | To be determined |
Acetylcholinesterase (AChE)
Target PDB ID: 4EY7[5]
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Donepezil | -8.75 | Trp86, Tyr341, Phe295 | [5][6] |
| Galantamine | -9.8 | Trp84, Phe330, His440 | [7] |
| Ginkgolide A | -11.3 | Trp86, Gly121, His447 | [8] |
| This compound | To be determined | To be determined |
Experimental Protocol: Molecular Docking of this compound
This section provides a detailed, step-by-step methodology for performing a molecular docking study of this compound against the selected target enzymes using AutoDock Vina, a widely used and validated docking software.
Part 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Download the crystal structures of the target enzymes from the Protein Data Bank (PDB): InhA (PDB ID: 4TZK), COX-2 (PDB ID: 5KIR), and AChE (PDB ID: 4EY7).
-
Remove all non-essential molecules, such as water, co-factors, and existing ligands from the PDB file using a molecular visualization tool like UCSF Chimera or PyMOL.
-
Add polar hydrogen atoms to the protein, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Assign partial charges to the protein atoms. For AutoDock, Gasteiger charges are typically used.[9]
-
Save the prepared receptor in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by searching a chemical database like PubChem (CID 3034092) or by sketching the molecule in a chemical drawing tool and generating a 3D conformation.
-
Minimize the energy of the ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
Part 2: Docking Simulation with AutoDock Vina
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of the enzyme. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
The coordinates for the grid box can be determined by identifying the active site residues from the literature or by using the coordinates of a co-crystallized ligand if available.
-
-
Configuration File:
-
Create a configuration file (conf.txt) that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file. A higher exhaustiveness value increases the computational time but also improves the reliability of the results.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Vina will perform a series of independent docking runs and will output the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Part 3: Analysis of Docking Results
-
Binding Affinity:
-
The primary output of AutoDock Vina is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding interaction.[6]
-
Compare the binding affinity of this compound with those of the known inhibitors for each target enzyme.
-
-
Binding Pose and Interactions:
-
Visualize the predicted binding poses of this compound within the active site of each enzyme using molecular graphics software.
-
Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like LigPlot+ or the analysis features within PyMOL and Chimera can be used for this purpose.
-
Identify the key amino acid residues involved in the binding and compare them to the known binding modes of established inhibitors.
-
Visualization of the Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A generalized workflow for a protein-ligand molecular docking study.
Causality Behind Experimental Choices
-
Choice of Software (AutoDock Vina): AutoDock Vina is selected for its balance of accuracy and computational efficiency. It employs a sophisticated scoring function and a Lamarckian genetic algorithm for ligand conformational searching, making it a robust tool for virtual screening and lead optimization.
-
Receptor and Ligand Preparation: The meticulous preparation of the receptor and ligand is critical for the accuracy of the docking results. The addition of polar hydrogens and the assignment of correct partial charges ensure that the electrostatic and hydrogen bonding interactions are accurately modeled.[9]
-
Grid Box Definition: The precise definition of the search space (grid box) is essential to focus the computational effort on the biologically relevant binding site. A well-defined grid box prevents the ligand from docking to irrelevant surface pockets and improves the efficiency of the simulation.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the potential of this compound as an inhibitor of InhA, COX-2, and AChE through molecular docking. By following the detailed protocol and comparing the results with established inhibitors, researchers can gain valuable insights into the potential therapeutic applications of this molecule. The in-silico data generated through this process serves as a strong foundation for guiding further experimental validation, including in-vitro enzymatic assays and cell-based studies, to confirm the predicted biological activity. The integration of computational and experimental approaches is paramount in modern drug discovery to accelerate the identification and development of novel therapeutic agents.
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Molecular docking analysis of COX-2 for potential inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. (2019, January 30). DergiPark. Retrieved from [Link]
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Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018, September 10). Lupine Publishers. Retrieved from [Link]
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Binding energy of docked protein InhA and ligands, along with that of... (n.d.). ResearchGate. Retrieved from [Link]
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Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. (2022, August 26). The Pharma Innovation. Retrieved from [Link]
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(PDF) Molecular docking study of the acetylcholinesterase inhibition. (2021, April 2). ResearchGate. Retrieved from [Link]
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DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. (n.d.). Studia Universitatis. Retrieved from [Link]
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Molecular docking analysis of COX-2 for potential inhibitors. (2020, July 10). Semantic Scholar. Retrieved from [Link]
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A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (n.d.). PubMed Central. Retrieved from [Link]
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Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. (2024, September 3). Journal of Pure and Applied Microbiology. Retrieved from [Link]
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Full article: Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. (n.d.). Taylor & Francis. Retrieved from [Link]
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Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. Retrieved from [Link]
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SwissDock. (n.d.). SwissDock. Retrieved from [Link]
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Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (n.d.). PubMed Central. Retrieved from [Link]
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GC-MS profiling and molecular docking of bioactive compounds from Strychnos lucida on reproductive protein targets. (2024, August 14). Biodiversitas Journal of Biological Diversity. Retrieved from [Link]
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2ACE: NATIVE ACETYLCHOLINESTERASE (E.C. 3.1.1.7) FROM TORPEDO CALIFORNICA. (1996, November 8). RCSB PDB. Retrieved from [Link]
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Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. (2023, April 28). PubMed Central. Retrieved from [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. Retrieved from [Link]
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(PDF) Docking Studies of N-alkylated Indole Derivatives with Mycobacterium Enoyl Acyl Carrier Protein Reductase (Inh A) as Potent Antitubercular Agents. (n.d.). ResearchGate. Retrieved from [Link]
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How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
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Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]
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Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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AutoDock Vina. (n.d.). AutoDock Vina. Retrieved from [Link]
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1EEA: Acetylcholinesterase. (1999, February 1). RCSB PDB. Retrieved from [Link]
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Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube. Retrieved from [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]
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COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2024, June 15). Bionatura journal. Retrieved from [Link]
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Protocol for Docking with AutoDock. (n.d.). Retrieved from [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2024, October 21). PubMed Central. Retrieved from [Link]
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4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. (2013, October 16). RCSB PDB. Retrieved from [Link]
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Molecular docking investigation for Indonesian H274Y mutant neuraminidase type 1 with neuraminidase inhibitors. (n.d.). Scirp.org. Retrieved from [Link]
-
Protein-Ligand Docking. (n.d.). Retrieved from [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). PubMed. Retrieved from [Link]
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Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). PubMed Central. Retrieved from [Link]
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Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube. Retrieved from [Link]
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Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020, October 10). YouTube. Retrieved from [Link]
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(PDF) Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. (2020, November 16). ResearchGate. Retrieved from [Link]
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7E48: Crystal structure of InhA in complex with 3-nitropropanoic acid inhibitor. (2021, November 24). RCSB PDB. Retrieved from [Link]
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4PQE: Crystal Structure of Human Acetylcholinesterase. (n.d.). RCSB PDB. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 4-Pyridineethanethioamide
For researchers, scientists, and drug development professionals, the integrity of a synthesized active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Pyridineethanethioamide, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the nuances of various techniques, delve into the rationale behind experimental choices, and present a framework for a robust, self-validating purity assessment protocol.
The Criticality of Purity for this compound
This compound belongs to the thioamide class of compounds, which are known for their diverse biological activities. In the context of drug development, even minute impurities can significantly alter a compound's pharmacological and toxicological profile. Therefore, rigorous purity validation is not merely a quality control step but a fundamental aspect of scientific integrity. Potential impurities in the synthesis of this compound can arise from starting materials, intermediates, by-products, or degradation products.
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to comprehensively assess the purity of a synthesized compound. A well-designed purity validation strategy employs a combination of orthogonal methods, each providing a unique perspective on the sample's composition. For this compound, a robust approach integrates High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating, identifying, and quantifying components in a mixture.[1] Its high resolving power makes it ideal for detecting and quantifying process-related impurities and degradation products.[2]
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the API from its potential degradation products, thus providing a clear picture of the compound's stability under various stress conditions.[3][4]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method Parameters (A Starting Point):
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 3.0). The gradient program should be optimized to achieve adequate separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm and 290 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the main peak from any degradation products.
-
Linearity: A series of solutions of this compound at different concentrations are analyzed to establish the linear relationship between concentration and peak area.
-
Accuracy: Determined by spiking a placebo with known amounts of this compound and its impurities and calculating the percentage recovery.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. For impurities in similar pyridine derivatives, LODs in the range of 0.003-0.005% have been reported.[5][6]
Data Presentation: HPLC Purity Analysis
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity by Area % | 99.85% | 98.92% | ≥ 99.5% |
| Largest Unknown Impurity | 0.08% | 0.45% | ≤ 0.1% |
| Total Impurities | 0.15% | 1.08% | ≤ 0.5% |
| Retention Time | 8.52 min | 8.51 min | ± 0.2 min of reference |
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a sample without the need for a specific reference standard for the analyte.[7][8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[9]
Causality Behind Experimental Choices in qNMR
The choice of an internal standard is critical for the accuracy of qNMR. The internal standard should have a simple spectrum with signals that do not overlap with those of the analyte, be chemically stable, non-volatile, and have a known purity. Maleic anhydride or 1,4-dinitrobenzene are common choices. The selection of a deuterated solvent is also important to ensure that the analyte and internal standard are fully dissolved and that the solvent signals do not interfere with the signals of interest.[10][11][12][13]
Experimental Protocol: ¹H qNMR for Absolute Purity
Objective: To determine the absolute purity of synthesized this compound using ¹H qNMR.
Instrumentation:
-
NMR Spectrometer (≥400 MHz for better signal dispersion)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic anhydride).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Comparison of Purity by HPLC and qNMR
| Analytical Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ for Impurities |
| HPLC-UV | Chromatographic separation based on polarity | High sensitivity and resolution, ideal for trace impurities.[1] | Requires specific reference standards for impurity identification and quantification. | 0.003% - 0.01%[5] |
| ¹H qNMR | Signal intensity is proportional to the number of nuclei | Absolute quantification without a specific analyte standard, provides structural information.[7][14][15] | Lower sensitivity compared to HPLC, potential for signal overlap. | ~0.05% - 0.1%[16] |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification of unknown impurities.[17][18]
Experimental Workflow: Impurity Identification by LC-MS
Caption: Workflow for impurity identification using LC-MS.
Interpreting Mass Spectral Data
The mass spectrum of an impurity provides its molecular weight. By analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment, the structure of the impurity can often be elucidated. For pyridine derivatives, common fragmentation patterns involve cleavage of the pyridine ring.[6]
Comparison with Alternative Compounds
The choice of an analytical strategy for purity validation is also influenced by the nature of the compound and its intended use. Let's compare the challenges in validating the purity of this compound with other anti-tuberculosis agents.
| Compound | Key Purity Challenges | Recommended Primary Validation Technique |
| This compound | Potential for oxidation of the thioamide group, formation of isomeric impurities. | HPLC with UV and MS detection for separation and identification of closely related impurities. |
| Ethionamide | Structurally similar to this compound, with known degradation pathways leading to sulfoxide and other related substances.[19][20][21][22] | A stability-indicating HPLC method is crucial to monitor for known and unknown degradation products.[23] |
| Protionamide | Prone to formation of process-related impurities during synthesis.[23][24][25] | LC-MS is essential for the identification and characterization of unknown synthesis by-products. |
| Isoniazid | Potential for hydrazine-related impurities which can be genotoxic. | A highly sensitive method like GC-MS or a specific HPLC method is required to quantify these critical impurities at very low levels. |
Conclusion: A Holistic and Self-Validating Approach
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. By combining the high sensitivity of HPLC for impurity quantification, the absolute purity determination capability of qNMR, and the structural elucidation power of LC-MS, researchers can build a comprehensive and self-validating purity profile. This rigorous approach ensures the quality and reliability of the synthesized compound, which is paramount for its successful application in research and drug development. The methodologies and principles outlined in this guide provide a solid foundation for developing a robust purity validation strategy tailored to the specific needs of your research.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Pyridineethanethioamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 4-Pyridineethanethioamide, ensuring the safety of laboratory personnel and the protection of our environment. While this document offers in-depth guidance, it is imperative to always consult your institution's Environmental Health and Safety (EHS) office and the manufacturer's most recent Safety Data Sheet (SDS) before proceeding with any disposal protocol.
The Chemical Profile of this compound: Understanding the Hazard
This compound belongs to the thioamide class of compounds and is a derivative of pyridine. To establish a robust disposal plan, we must first understand its inherent hazards. While a comprehensive toxicological profile for this specific compound is not widely available, its chemical family provides critical insights into its potential risks.
-
Thioamides: This class of compounds includes substances that are considered potentially carcinogenic.[1] Thioacetamide, a related compound, is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Therefore, it is prudent to handle this compound as a hazardous substance.
-
Pyridine Derivatives: Pyridine and its derivatives are known to be toxic and are regulated as hazardous waste.[3][4] The US Environmental Protection Agency (EPA) lists pyridine as a hazardous constituent in waste streams.[5]
Given these classifications, this compound must be managed as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Immediate Safety and Handling for Disposal Preparation
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is in use and that the work area is properly equipped.
| PPE & Safety Equipment | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Always check the glove manufacturer's compatibility chart for the specific chemical. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron is required to protect against skin contact. |
| Ventilation | All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. |
| Emergency Equipment | An eyewash station and safety shower must be readily accessible. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesized guideline based on best practices for thioamides and pyridine derivatives. This procedure must be adapted to comply with your specific institutional and local regulations.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." Include the approximate concentration and quantity.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, wipes) in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams. Check the SDS for incompatibilities, which typically include strong acids, bases, and oxidizing agents.[3]
-
Step 2: Secure Storage Pending Disposal
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatibility: Ensure the storage area does not contain incompatible materials that could react with the waste.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Documentation: Complete all required hazardous waste disposal forms as per your institution's protocol. This documentation is crucial for regulatory compliance.
-
Professional Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the material.
Recommended Disposal Methodologies
The primary and most effective method for the disposal of this compound is high-temperature incineration. This method ensures the complete destruction of the organic molecule, minimizing its environmental impact.
| Disposal Method | Operating Parameters | Rationale |
| Incineration | - Rotary Kiln: 820°C - 1,600°C- Liquid Injection: 650°C - 1,600°C- Fluidized Bed: 450°C - 980°C | These temperatures ensure the complete thermal decomposition of the compound into less harmful components. This is the preferred method for pyridine-based waste.[3][4][8] |
Note on Other Methods:
-
Chemical Neutralization: While neutralization is a viable option for some chemical waste, there is insufficient data on a reliable and safe neutralization protocol for this compound in a standard laboratory setting. Attempting neutralization without a validated procedure could lead to the generation of more hazardous byproducts.
-
Landfilling: Direct landfilling of untreated this compound is not a recommended or compliant disposal method due to its potential toxicity and persistence in the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
-
(Note: This is a representative SDS for a similar compound, as a specific one for this compound was not available in the search.)
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- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
